LY3295668
Description
Properties
IUPAC Name |
(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZZYYQTCPEAS-OYLFLEFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClF2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1919888-06-4 | |
| Record name | AK-01 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919888064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AK-01 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WX8O5XV4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LY3295668: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3295668 is an orally bioavailable, potent, and highly selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A kinase is a common feature in a wide variety of cancers and is linked to tumorigenesis, making it a compelling therapeutic target.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, summarizing key preclinical and clinical findings.
Core Mechanism of Action: Selective Aurora A Kinase Inhibition
This compound exerts its anticancer effects by specifically targeting and inhibiting the enzymatic activity of Aurora A kinase.[1] This inhibition disrupts critical mitotic processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1][4]
Aurora kinases, a family of serine/threonine kinases, play a crucial role in cell cycle regulation.[3] While Aurora A is primarily involved in spindle formation during mitosis, Aurora B and C are essential for cytokinesis.[4] Non-selective inhibition of all Aurora kinases can lead to cytokinesis failure and polyploidy, which may counteract the therapeutic benefits of Aurora A inhibition.[4][5] this compound's high selectivity for Aurora A over Aurora B allows it to induce a dominant mitotic arrest and more profound apoptosis without the undesirable effects associated with pan-Aurora kinase inhibition.[4][6]
Signaling Pathway
The mechanism of action of this compound revolves around the disruption of the Aurora A kinase signaling pathway, which is pivotal for mitotic progression.
References
- 1. Facebook [cancer.gov]
- 2. Aurora kinase A inhibitor, this compound erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. aacrjournals.org [aacrjournals.org]
Preclinical Profile of LY3295668 (Tirzepatide): A Dual GIP/GLP-1 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LY3295668, also known as tirzepatide, is a novel, once-weekly injectable dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3][4][5] Developed by Eli Lilly and Company, it is a synthetic 39-amino acid peptide engineered to harness the synergistic effects of both incretin pathways, leading to superior glycemic control and weight loss compared to selective GLP-1 receptor agonists.[2][5][6] This technical guide provides a comprehensive overview of the preclinical research findings for tirzepatide, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile in animal models.
Mechanism of Action
Tirzepatide's primary mechanism of action is its dual agonism at both the GIP and GLP-1 receptors.[1][2][4] This dual activity leads to a broad range of effects that synergistically improve metabolic health. Tirzepatide is an imbalanced dual agonist, showing a higher affinity and potency for the GIP receptor (GIPR) compared to the GLP-1 receptor (GLP-1R).[7]
A key feature of tirzepatide's action at the GLP-1R is its biased agonism. It preferentially stimulates the cyclic adenosine monophosphate (cAMP) signaling pathway over the recruitment of β-arrestin.[5][6][8] This bias is thought to contribute to its potent insulinotropic effects while potentially mitigating some of the receptor desensitization and internalization associated with full GLP-1 receptor activation.[6]
The following diagram illustrates the signaling pathways activated by tirzepatide.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Tirzepatide, a dual GIP/GLP-1 receptor co-agonist for the treatment of type 2 diabetes with unmatched effectiveness regrading glycaemic control and body weight reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical discovery and clinical evaluation of tirzepatide for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. Tirzepatide - Wikipedia [en.wikipedia.org]
- 6. Tirzepatide against obesity and insulin-resistance: pathophysiological aspects and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 8. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LY3295668 in Inducing Mitotic Arrest and Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3295668 (also known as AK-01) is a potent and highly selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] This document provides a comprehensive technical guide on the mechanism of action of this compound, focusing on its role in inducing mitotic arrest and subsequent apoptosis in cancer cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The selective inhibition of Aurora A by this compound presents a promising therapeutic strategy in oncology, distinguishing its effects from pan-Aurora inhibitors that can lead to undesirable cellular outcomes such as polyploidy.[3][4]
Introduction to this compound and Aurora A Kinase
Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, including centrosome maturation, spindle assembly, and mitotic checkpoint control.[1][5] Its overexpression is common in various cancers and is often associated with tumorigenesis.[6] this compound is an orally bioavailable small molecule inhibitor designed to selectively target Aurora A kinase.[5] This selectivity is critical, as the inhibition of the closely related Aurora B kinase is associated with different cellular phenotypes, such as cytokinesis failure and endoreduplication, which can lead to genomic instability.[4][7] By specifically targeting Aurora A, this compound effectively disrupts mitotic progression, leading to a prolonged arrest in mitosis and ultimately triggering programmed cell death, or apoptosis.[3][8]
Mechanism of Action: From Mitotic Arrest to Apoptosis
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of Aurora A kinase. This inhibition prevents the autophosphorylation of Aurora A at Threonine 288, a critical step for its activation.[1][3] The inactivation of Aurora A leads to a cascade of events that disrupt the formation and function of the mitotic spindle, causing cells to arrest in prometaphase.[9] Prolonged mitotic arrest activates the spindle assembly checkpoint (SAC), which in turn can trigger the intrinsic apoptotic pathway.[2] In neuroblastoma models, this compound has also been shown to induce S-phase DNA damage, contributing to its apoptotic effects.[7]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Kinase | This compound Ki (nM) |
| Aurora A | 0.8 |
| Aurora B | 1038 |
| Data sourced from Selleck Chemicals.[2] |
Table 2: Cellular Potency of Aurora Kinase Inhibitors
| Compound | Aurora A Cell IC50 (µM) | Aurora B Cell IC50 (µM) | Mitotic Index (P-H3) IC50 (µM) |
| This compound | Not explicitly stated in the provided text, but described as potent. | Not explicitly stated in the provided text, but described as having over 1,000-fold selectivity for Aurora A over Aurora B. | Not explicitly stated in the provided text. |
| Alisertib | 0.004 ± 0.004 | 0.051 ± 0.010 | 0.066 ± 0.039 |
| Barasertib | > 20 | 0.011 ± 0.006 | 0.022 ± 0.007 |
| Data from studies on HeLa cells.[1][10] |
Table 3: Cell Viability Inhibition (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| NCI-H446 | Small Cell Lung Cancer | Potent inhibition observed |
| Calu-6 | Lung Carcinoma | Potent inhibition observed |
| HeLa | Cervical Cancer | Potent inhibition observed |
| This compound demonstrated potent cell viability inhibition across a broad panel of cancer cell lines, including those from small-cell lung and breast cancer.[1][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.[12]
-
Cell Seeding and Treatment: Seed 5 x 105 cells per well in 6-well plates. Treat cells with the desired concentration of this compound (e.g., 300 nM) or vehicle control (DMSO) for 48 hours.[12]
-
Cell Harvest and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them according to the manufacturer's protocol (e.g., using a fixation buffer).[12]
-
Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is used to distinguish cell populations in G1, S, and G2/M phases, as well as a sub-G1 population indicative of apoptotic cells.[12]
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Apoptosis Assay (Caspase 3/7 Activation)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.[2]
-
Cell Plating: Plate cells (e.g., NCI-H446, Calu-6) in 96-well plates.[2]
-
Treatment: Treat the cells with varying concentrations of this compound.[2]
-
Reagent Addition: Add a kinetic caspase 3/7 reagent to the wells. This reagent contains a substrate for caspase 3/7 that releases a fluorescent molecule upon cleavage.[2]
-
Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte Zoom). Acquire green fluorescent images every 2 hours for a duration of 24, 48, or 72 hours.[2]
-
Quantification: The increase in green fluorescence intensity corresponds to the level of caspase 3/7 activation and, therefore, apoptosis.[2]
Immunofluorescent Staining
This technique is used to visualize the effects of this compound on mitotic spindle formation and protein localization.[1][8]
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) on coverslips and treat with 1 µM of this compound, alisertib, or barasertib for 24 hours.[1][8]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Incubate the cells with primary antibodies against proteins of interest, such as β-tubulin (for mitotic spindle), phospho-Aurora A (P-Thr288), phospho-histone H3 (P-Ser10, a mitotic marker), and Centrin 1 (a centrosomal marker).[1][8]
-
Secondary Antibody Staining: After washing, incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Imaging: Mount the coverslips on microscope slides and visualize the staining using a fluorescence microscope.
In Vivo Efficacy
Preclinical studies in xenograft and patient-derived tumor (PDX) models have demonstrated the potent in vivo antitumor efficacy of this compound.[1][3] It has shown significant activity as a single agent and in combination with standard-of-care therapies in models of small-cell lung cancer.[10] A phase 1 clinical trial in patients with locally advanced or metastatic solid tumors established a maximum tolerated dose and showed that this compound has a manageable toxicity profile with some patients achieving stable disease.[6]
Conclusion
This compound is a highly selective Aurora A kinase inhibitor that effectively induces mitotic arrest and apoptosis in cancer cells.[1][3] Its high selectivity for Aurora A over Aurora B minimizes the risk of inducing polyploidy, a potential mechanism for drug resistance.[4] The data presented in this technical guide underscore the potential of this compound as a targeted therapeutic agent in oncology. Further research and clinical development are warranted to fully elucidate its therapeutic potential in various cancer types.
Logical Relationship of this compound's Selectivity and Cellular Outcome
Caption: Contrasting cellular outcomes of selective vs. pan-Aurora kinase inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Facebook [cancer.gov]
- 6. Aurora kinase A inhibitor, this compound erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Aurora A–Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy [scholarworks.indianapolis.iu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Kinase Selectivity of LY3295668: Aurora A vs. Aurora B
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical analysis of LY3295668 (also known as AK-01), a potent and highly selective inhibitor of Aurora A kinase (AURKA). A key challenge in the development of Aurora kinase inhibitors has been achieving selectivity for AURKA over the closely related Aurora B kinase (AURKB), as the inhibition of AURKB is associated with toxicities like polyploidy.[1][2] this compound was specifically designed to overcome this challenge, offering a promising therapeutic window by potently targeting AURKA-driven oncogenic processes while minimizing off-target effects on AURKB.
Quantitative Selectivity Profile
This compound demonstrates a profound and consistent selectivity for AURKA over AURKB across both biochemical and cellular assays. This high degree of selectivity is a defining characteristic of the molecule, enabling precise target engagement in preclinical models. The quantitative data summarized below highlights this differential activity.
Table 1: Biochemical Inhibition of Aurora Kinases by this compound
| Parameter | AURKA | AURKB | Fold Selectivity (AURKB/AURKA) | Reference(s) |
| Ki (nM) | 0.8 | 1038 | >1200x | [3][4] |
| Enzymatic IC50 (µM) | 0.00112 | 1.51 | ~1348x | [1][5][6] |
Table 2: Cellular Target Inhibition of Aurora Kinases by this compound in NCI-H446 Cells
| Parameter | AURKA Inhibition | AURKB Inhibition | Fold Selectivity (AURKB/AURKA) | Reference(s) |
| Cellular IC50 (µM) | 0.00059 | 1.42 | >2000x | [1][5][6] |
| Cellular Marker | P-AURKA (Thr288) | P-Histone H3 (Ser10) | - | [1][5][6] |
In a broader kinase screen of 489 protein kinases, this compound demonstrated excellent selectivity, with significant binding activity for only three other protein kinases at IC50 values less than 0.1 µM.[5][6] In a cellular context using NCI-H446 cancer cells, treatment with 1 µM of this compound for 24 hours showed 98% inhibition of AURKA, with EphA2 being the only other kinase significantly inhibited (92%) out of 203 kinases tested.[5]
Core Signaling and Mechanism of Action
Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division.[7] Although highly homologous, AURKA and AURKB have distinct functions.[1][2] Selective inhibition of AURKA by this compound exploits these functional differences to induce a specific anti-tumor response.
-
Aurora A (AURKA): Is essential for centrosome maturation, mitotic spindle assembly, and entry into mitosis.[7] Its inhibition leads to defects in spindle formation, causing cells to arrest in prometaphase.[1][2]
-
Aurora B (AURKB): Functions as part of the chromosomal passenger complex to ensure proper chromosome alignment and cytokinesis.[7] Its inhibition results in cytokinesis failure, leading to endoreduplication and polyploidy, a phenotype that can interfere with the desired mitotic arrest and is associated with toxicity.[1][5]
This compound's high selectivity ensures a dominant AURKA-inhibition phenotype. This leads to a sustained mitotic arrest, which ultimately triggers apoptosis in cancer cells, while avoiding the polyploidy associated with AURKB inhibition.[1][2][5]
Caption: AURKA inhibition by this compound disrupts mitotic entry, leading to arrest and apoptosis.
Experimental Protocols
The determination of this compound's selectivity involves distinct biochemical and cell-based assays designed to quantify its inhibitory effect on each kinase isoform.
Enzymatic Kinase Inhibition Assay
Objective: To determine the direct inhibitory potency (IC50) of this compound on purified recombinant AURKA and AURKB enzymes.
Methodology:
-
Reaction Setup: Recombinant human AURKA and AURKB kinases are incubated in a kinase buffer system.
-
Substrate: A generic peptide substrate and ATP are added to the reaction mixture.
-
Inhibitor Addition: A serial dilution of this compound is added to the reactions. A DMSO control (vehicle) is run in parallel.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60-90 minutes at room temperature).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using mobility-shift microfluidic assays or luminescence-based ATP-consumption assays (e.g., Z'-LYTE, Kinase-Glo).
-
Data Analysis: The percentage of kinase activity relative to the DMSO control is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
Cell-Based Target Engagement and Selectivity Assay
Objective: To measure the potency of this compound on AURKA and AURKB within a cellular environment by quantifying the phosphorylation of their respective downstream substrates.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., NCI-H446, HeLa) are cultured to exponential growth phase.[5]
-
Compound Treatment: Cells are treated with a range of this compound concentrations for a short duration (e.g., 1-2 hours) to assess direct target inhibition.[5]
-
Cell Lysis: After treatment, cells are harvested and lysed to release cellular proteins.
-
Target Phosphorylation Measurement:
-
Detection Method: Quantification is typically performed using high-throughput immunoassays such as Meso Scale Discovery (MSD) electrochemiluminescence or Western Blot analysis.[5]
-
Data Analysis: Similar to the enzymatic assay, dose-response curves are generated to determine the cellular IC50 for the inhibition of each kinase's activity.
Caption: Workflow for determining the cellular selectivity of this compound.
Cellular Phenotypic Assays
Objective: To confirm that the selective inhibition of AURKA translates to the expected biological outcomes of mitotic arrest and subsequent apoptosis.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., NCI-H446, Calu-6) are treated with this compound for longer durations (e.g., 24-72 hours).[3]
-
Mitotic Arrest Analysis:
-
Cells are fixed, stained with a DNA dye (e.g., propidium iodide) and an antibody against P-H3 Ser10 (as a mitotic marker).
-
Flow cytometry is used to analyze DNA content (to identify G2/M populations) and P-H3 staining (to identify mitotic cells).[5] An increase in the 4N DNA population and P-H3 positive cells indicates mitotic arrest.[5]
-
-
Apoptosis Analysis:
-
Treated cells are incubated with reagents that detect caspase-3 and -7 activity, which are key effectors of apoptosis.
-
Real-time imaging platforms like the IncuCyte system are used to monitor the emergence of fluorescent apoptotic cells over time.[3]
-
-
Data Analysis: The percentage of cells arrested in mitosis or undergoing apoptosis is quantified and compared across different concentrations of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LY3295668 (Tirzepatide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3295668, more commonly known as tirzepatide (and marketed under the trade names Mounjaro® and Zepbound®), is a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] Developed by Eli Lilly and Company, this synthetic 39-amino acid peptide has demonstrated significant efficacy in improving glycemic control and promoting weight loss, positioning it as a transformative therapeutic agent in the management of type 2 diabetes and obesity.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for tirzepatide.
Chemical Structure and Properties
Tirzepatide is a linear polypeptide analogue of the human GIP hormone. Its structure has been modified to enhance its stability and prolong its half-life. A key modification is the attachment of a C20 fatty diacid moiety to the lysine residue at position 20 via a linker. This lipidation promotes binding to albumin in the bloodstream, significantly extending the molecule's duration of action and allowing for once-weekly subcutaneous administration.[1]
The molecular formula for tirzepatide is C225H348N48O68, and it has a molecular weight of approximately 4813.5 g/mol .[1]
Table 1: Chemical and Physicochemical Properties of Tirzepatide
| Property | Value | Reference |
| IUPAC Name | L-tyrosyl-2-methylalanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-isoleucyl-2-methylalanyl-L-leucyl-L-α-aspartyl-L-lysyl-L-isoleucyl-L-alanyl-L-glutaminyl-N(6)-(17-{[N-(19-carboxynonadecanoyl)-D-gamma-glutamyl]amino}-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanan-1-oyl)-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-isoleucyl-L-alanylglycylglycyl-L-prolyl-L-seryl-L-serylglycyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-serinamide | |
| Molecular Formula | C225H348N48O68 | [1] |
| Molecular Weight | 4813.5 g/mol | [1] |
| SMILES | CC--INVALID-LINK----INVALID-LINK--C(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--COCCOCCNC(=O)COCCOCCNC(=O)CC--INVALID-LINK--O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C)C(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C)C(=O)N--INVALID-LINK--CC)C(=O)N--INVALID-LINK--C(=O)NCC(=O)NCC(=O)N4CCC[C@H]4C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)N--INVALID-LINK--C(=O)N">C@@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C(C)(C)NC(=O)--INVALID-LINK--CC">C@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--O">C@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--O">C@HNC(=O)CNC(=O)--INVALID-LINK--NC(=O)C(C)(C)NC(=O)--INVALID-LINK--N | |
| Solubility | Freely soluble in 5-mM Phosphate Buffer pH 7.0 (≥120 mg/mL at 25°C). Sparingly soluble in DMSO and PBS (pH 7.2). Limited solubility in water, which is pH-dependent. | |
| Stability | Stable for at least 4 years when stored at -20°C. The formulated injection should be stored under refrigeration (2°C to 8°C). It can be kept at room temperature (up to 30°C) for a maximum of 21 days. Should not be frozen. |
Mechanism of Action: Dual Incretin Receptor Agonism
Tirzepatide exerts its therapeutic effects by acting as an agonist at both the GIP and GLP-1 receptors. This dual agonism is a key differentiator from previous incretin-based therapies that only target the GLP-1 receptor.
Signaling Pathways
Upon binding to their respective receptors, both GIP and GLP-1 activate G-protein-coupled receptor (GPCR) signaling cascades, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).[3] This rise in cAMP triggers downstream signaling pathways, including the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).
A notable feature of tirzepatide's mechanism is its biased agonism at the GLP-1 receptor. While it stimulates cAMP production, it shows a weaker ability to recruit β-arrestin compared to native GLP-1.[3][4] This bias is significant as β-arrestin recruitment is associated with receptor desensitization and internalization. By favoring the cAMP pathway, tirzepatide may prolong GLP-1 receptor signaling.[3][4]
Caption: Tirzepatide signaling pathway.
Pharmacological Profile
Tirzepatide is an imbalanced agonist, showing a higher affinity for the GIP receptor compared to the GLP-1 receptor.[3] The activity of tirzepatide at the GIP receptor is comparable to that of native GIP, while its activity at the GLP-1 receptor is lower than that of native GLP-1.[5][6] This unique pharmacological profile is believed to contribute to its robust efficacy.
Table 2: Pharmacodynamic and Pharmacokinetic Properties of Tirzepatide
| Parameter | Value | Reference |
| Mechanism of Action | Dual GIP and GLP-1 receptor agonist with biased agonism at the GLP-1 receptor. | [3][4][5][6] |
| Receptor Affinity | High affinity for both GIP and GLP-1 receptors, with higher affinity for the GIP receptor. | [3][5][6] |
| Bioavailability | ~80% (subcutaneous administration) | [5] |
| Time to Peak Concentration (Tmax) | 24 to 72 hours | [5] |
| Half-life (t1/2) | Approximately 5 days | [1] |
| Protein Binding | Highly bound to plasma albumin | [1] |
| Metabolism | Proteolytic cleavage of the peptide backbone, β-oxidation of the fatty diacid moiety, and amide hydrolysis. | |
| Elimination | Primarily through metabolism. |
Experimental Protocols
In Vitro Assays
This assay is fundamental for determining the functional agonism of tirzepatide at the GIP and GLP-1 receptors.
Caption: Workflow for cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture and Seeding: HEK293 cells stably expressing either the human GIP receptor or the human GLP-1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics. Cells are seeded into white, low-volume 384-well plates at a suitable density and incubated overnight.
-
Agonist Preparation: On the day of the assay, serial dilutions of tirzepatide and reference agonists (native GIP and GLP-1) are prepared in an assay buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.
-
Cell Treatment: The culture medium is removed from the cells, and the prepared agonist dilutions are added. The plates are then incubated for a defined period (e.g., 30-60 minutes) at room temperature.
-
Detection: Following incubation, cell lysis and cAMP detection are performed using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit. This involves the addition of a lysis buffer containing a cAMP-d2 conjugate and a europium cryptate-labeled anti-camp antibody.
-
Data Analysis: The plates are read on an HTRF-compatible plate reader. The ratio of the fluorescence emission at 665 nm (specific signal) to 620 nm (non-specific signal) is calculated. A standard curve is used to convert these ratios into cAMP concentrations, and dose-response curves are generated to determine the EC50 values for each agonist.
This assay assesses the ability of tirzepatide to induce the internalization of GIP and GLP-1 receptors from the cell surface.
Detailed Methodology:
-
Cell Line: HEK293 cells expressing N-terminally SNAP-tagged or HA-tagged GIP or GLP-1 receptors are used.
-
Agonist Treatment: Cells are treated with varying concentrations of tirzepatide or control agonists for different durations.
-
Detection:
-
For SNAP-tagged receptors: Changes in cell surface receptor presentation can be quantified using a non-cell-permeable fluorescent substrate.
-
For HA-tagged receptors: An on-cell Western assay can be performed. After agonist treatment, cells are fixed, and surface receptors are detected using an anti-HA primary antibody followed by a fluorescently labeled secondary antibody.
-
Confocal Microscopy: Cells expressing fluorescently tagged receptors (e.g., with EGFP) can be imaged using confocal microscopy to visualize receptor trafficking from the plasma membrane to intracellular compartments.[4]
-
-
Data Analysis: The fluorescence intensity is quantified to determine the extent of receptor internalization. Dose-response curves are generated to calculate the EC50 for internalization.
In Vivo Studies in Diet-Induced Obese (DIO) Mice
These studies are crucial for evaluating the effects of tirzepatide on metabolic parameters in a relevant animal model.
Caption: Workflow for in vivo studies in DIO mice.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice are typically used and are fed a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 10-12 weeks) to induce obesity, hyperglycemia, and insulin resistance.[7][8]
-
Housing and Acclimatization: Animals are individually housed in a temperature-controlled facility with a standard light-dark cycle and are allowed to acclimatize before the start of the experiment.[7][8]
-
Dosing: Tirzepatide or vehicle is administered subcutaneously, often once daily, at a specified dose (e.g., 10 nmol/kg).[7][9]
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Metabolic Testing: Glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) are performed to assess glucose homeostasis and insulin sensitivity.
-
Terminal Procedures: At the end of the study, blood samples are collected for the analysis of various plasma parameters, including glucose, insulin, lipids, and adipokines. Tissues such as the liver and adipose tissue may also be collected for histological or molecular analysis.
Conclusion
This compound (tirzepatide) represents a significant advancement in the pharmacotherapy of type 2 diabetes and obesity. Its unique dual GIP and GLP-1 receptor agonism, coupled with a favorable pharmacokinetic profile, results in superior glycemic control and weight loss compared to selective GLP-1 receptor agonists. The biased signaling at the GLP-1 receptor may further contribute to its enhanced therapeutic effects. The experimental data and methodologies outlined in this guide provide a solid foundation for further research and development in the field of metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 4. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. JCI - GIPR agonism mediates weight-independent insulin sensitization by tirzepatide in obese mice [jci.org]
- 9. biorxiv.org [biorxiv.org]
The Pharmacokinetic Profile and Oral Bioavailability of LY3295668: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3295668 is an orally bioavailable, potent, and selective inhibitor of Aurora kinase A (AurA), a key regulator of mitotic progression.[1] Overexpression of AurA is implicated in the tumorigenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, drawing from data from a first-in-human, phase 1 clinical trial in patients with locally advanced or metastatic solid tumors. The document details the drug's absorption, distribution, metabolism, and excretion (ADME) properties, alongside the experimental methodologies employed in its clinical evaluation. Mandatory visualizations of the Aurora A kinase signaling pathway and the pharmacokinetic analysis workflow are included to facilitate a deeper understanding of its mechanism and evaluation.
Pharmacokinetics of this compound
A phase 1, open-label, non-randomized, multicenter study (NCT03092934) evaluated the safety, tolerability, and pharmacokinetics of this compound administered orally twice daily (BID) in 21-day cycles to patients with locally advanced or metastatic solid tumors.[2] The study included dose-escalation cohorts receiving 25 mg, 50 mg, and 75 mg of this compound.[2]
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) occurring within 1 to 2 hours.[4] The disposition of this compound is best described by a two-compartment pharmacokinetic model with first-order absorption.[4]
Metabolism and Elimination
The estimated elimination half-life of this compound is approximately 21 hours.[4] This half-life allows for the attainment of steady-state plasma concentrations within 4 to 5 days of continuous dosing.[4]
Dose Proportionality and Steady State
The phase 1 study evaluated doses ranging from 25 mg to 75 mg BID.[4] Simulations of plasma concentration-time profiles at the maximum tolerated dose (MTD) of 25 mg BID indicated that 90% of patients are expected to achieve steady-state plasma concentrations greater than the pAurA IC90 (the concentration required to inhibit 90% of Aurora A phosphorylation) for the entire day.[4] Patients who experienced dose-limiting toxicities (DLTs) had the highest model-predicted drug exposures.[2]
Summary of Pharmacokinetic Parameters
While specific quantitative values for parameters such as Cmax and AUC at different dose levels are not publicly available in the reviewed literature, the key qualitative pharmacokinetic characteristics of this compound are summarized in the table below.
| Parameter | Description | Citation |
| Absorption | Rapidly absorbed following oral administration. | [4] |
| Time to Peak Concentration (Tmax) | 1 to 2 hours post-dose. | [4] |
| Elimination Half-Life (t½) | Approximately 21 hours. | [4] |
| Time to Steady State | 4 to 5 days of twice-daily dosing. | [4] |
| Pharmacokinetic Model | A two-compartment model with first-order absorption best describes the disposition. | [4] |
| Maximum Tolerated Dose (MTD) | 25 mg twice daily. | [2] |
Oral Bioavailability
This compound is described as an orally bioavailable inhibitor of Aurora A kinase.[1] However, a specific percentage for the absolute oral bioavailability in humans has not been reported in the publicly available literature from the phase 1 clinical trial.
Experimental Protocols
Phase 1 Clinical Trial Design (NCT03092934)
Objective: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of this compound in patients with locally advanced or metastatic solid tumors.[2]
Patient Population: Adult patients with locally advanced or metastatic solid tumors who had progressed after one to four prior treatment regimens and had an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[2]
Dosing Regimen: this compound was administered orally twice daily (BID) in 21-day cycles in a dose-escalating manner (25 mg, 50 mg, and 75 mg).[2]
Pharmacokinetic Sampling: In the first cycle, serial plasma pharmacokinetic samples were collected up to 8 hours on Day 1 and Day 15. Additional trough samples were taken prior to dosing on Day 2 and Day 8, and at discontinuation if applicable.[4] A total of 146 plasma concentrations from 13 patients were used to develop the population pharmacokinetic model.[4]
Bioanalytical Method for Plasma Concentration Measurement
While the specific bioanalytical method validation report for this compound is not publicly available, a typical approach for the quantification of small molecule inhibitors in plasma involves a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A representative protocol would include:
-
Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.
-
Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for sensitive and specific quantification.
-
Calibration and Quality Control: Use of a calibration curve with a range of known concentrations and quality control samples at low, medium, and high concentrations to ensure accuracy and precision.
Visualizations
Aurora A Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in mitotic progression and the point of inhibition by this compound.
Caption: Aurora A Kinase Signaling Pathway and Inhibition by this compound.
Population Pharmacokinetic Analysis Workflow
The diagram below outlines the workflow for the population pharmacokinetic (PopPK) analysis of this compound from the phase 1 clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Aurora kinase A inhibitor, this compound erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Role of LY3295668 in Neuroblastoma Treatment Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a common extracranial solid tumor in childhood, presents a significant clinical challenge, particularly in high-risk and relapsed/refractory cases.[1] A key driver of aggressive neuroblastoma is the amplification of the MYCN oncogene, which is associated with poor prognosis.[2][3] The protein product of MYCN, N-Myc, is a transcription factor that is notoriously difficult to target directly.[3] A promising therapeutic strategy involves targeting proteins that regulate the stability and function of N-Myc. One such protein is Aurora Kinase A (AurA), a serine/threonine kinase that plays a crucial role in mitosis.[4][5] In neuroblastoma, AurA binds to and stabilizes N-Myc, protecting it from degradation and thereby promoting tumor growth.[2][3]
LY3295668 (erbumine) is a potent and highly selective, orally bioavailable inhibitor of Aurora Kinase A.[4][6][7] Its selectivity for AurA over Aurora Kinase B (AurB) is hypothesized to minimize the hematologic toxicities associated with pan-Aurora kinase inhibitors.[4] Preclinical studies have demonstrated that neuroblastoma is among the histologies most sensitive to this compound, with MYCN amplification being a strong predictor of this sensitivity.[4] This has led to the clinical investigation of this compound as a potential therapeutic agent for patients with relapsed/refractory neuroblastoma.[1][8] This guide provides a technical overview of the research on this compound for the treatment of neuroblastoma, summarizing key data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action: The AurA-N-Myc Axis
The primary mechanism of action of this compound in neuroblastoma is the disruption of the interaction between Aurora Kinase A and the N-Myc oncoprotein. AurA's kinase activity is essential for proper mitotic spindle formation, and its inhibition leads to mitotic arrest.[6][7] In MYCN-amplified neuroblastoma, AurA also has a non-mitotic role where it binds to N-Myc, shielding it from proteasomal degradation.[2][3] This stabilization leads to high levels of N-Myc, which drives tumor cell proliferation and survival.
This compound selectively inhibits the kinase activity of AurA.[7] This inhibition has a dual effect in neuroblastoma cells:
-
Mitotic Arrest: Disruption of AurA's function during mitosis leads to defects in spindle assembly, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[6][7][9]
-
N-Myc Destabilization: Inhibition of AurA leads to the destabilization of the N-Myc protein, promoting its degradation. The loss of N-Myc protein results in the downregulation of its target genes, contributing to decreased cell proliferation and increased apoptosis.[5][10]
Recent studies suggest that the selective inhibition of AurA by this compound may also induce S-phase DNA damage prior to the mitotic block, further contributing to its anti-tumor activity in preclinical neuroblastoma models.
Preclinical Research
In a screen of 560 cancer cell lines, neuroblastoma was identified as one of the most sensitive cancer types to the antiproliferative effects of this compound.[4] This sensitivity was strongly correlated with the presence of MYC or MYCN amplification.[4]
Quantitative Preclinical Data
| Compound | Cell Line | IC50 | Assay Type | Reference |
| This compound | NCI-H446 (SCLC) | 0.00059 µmol/L | Aurora A P-Thr288 Inhibition | [7] |
| This compound | HeLa | ~0.087 µmol/L | Apoptosis Induction (Caspase 3/7) | [7] |
Experimental Protocols (Outline)
Detailed, step-by-step protocols for preclinical studies with this compound are proprietary to the conducting research institutions. However, based on published literature, the following outlines describe the general methodologies used.
1. Cell Viability / Proliferation Assays
-
Objective: To determine the concentration of this compound that inhibits the growth of neuroblastoma cell lines (IC50).
-
Methodology:
-
Cell Culture: MYCN-amplified (e.g., BE(2)C, LAN-1) and non-amplified neuroblastoma cell lines are cultured under standard conditions.[10]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.[11]
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO). Treatment duration is typically for a period equivalent to two cell doubling times.[7]
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.[7]
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC50 values.
-
2. Western Blot Analysis
-
Objective: To assess the effect of this compound on the protein levels of AurA, N-Myc, and markers of apoptosis.
-
Methodology:
-
Treatment and Lysis: Neuroblastoma cells are treated with this compound for a specified time (e.g., 6, 12, 24, 48 hours).[10] Cells are then lysed using a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[10]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[10]
-
Immunoblotting: The membrane is blocked and then probed with primary antibodies against target proteins (e.g., N-Myc, AurA, PARP, cleaved caspase-3) and a loading control (e.g., GAPDH, Vinculin).[10]
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, proteins are detected using an enhanced chemiluminescence (ECL) substrate.[10]
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD SCID gamma) are used.[12] Genetically engineered models like the TH-MYCN transgenic mouse may also be employed.[5][13]
-
Tumor Implantation: Human neuroblastoma cells (e.g., NB1691-LUC) are implanted subcutaneously or orthotopically into the mice.[12][13]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally, typically twice daily (BID), at various dose levels.[4] The vehicle used for formulation is often a solution like 20% HPBCD in a buffered solution.[7]
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. For orthotopic or metastatic models, bioluminescence imaging may be used.[13]
-
Endpoint Analysis: The study may be terminated when tumors in the control group reach a maximum size. Tumors can be excised for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).[12]
-
Clinical Research: Phase 1 Study (NCT04106219)
A multicenter, open-label Phase 1 study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in pediatric patients with relapsed or refractory neuroblastoma.[4][8] The study assessed this compound both as a monotherapy and in combination with standard chemotherapy agents, topotecan and cyclophosphamide.[8]
Clinical Trial Protocol
-
Official Title: A Phase 1 Study of Aurora Kinase A Inhibitor this compound Erbumine as a Single Agent and in Combination in Patients With Relapsed/Refractory Neuroblastoma.[6]
-
Primary Objectives: To assess the safety and tolerability of this compound and determine the recommended Phase 2 dose (RP2D) for both monotherapy and combination therapy.[4]
-
Patient Population: Patients aged 2 to 21 years with relapsed or refractory neuroblastoma not amenable to curative treatment.[4][8] Key inclusion criteria included active disease and the ability to swallow capsules.[6] Exclusion criteria included prior treatment with an Aurora kinase inhibitor and untreated central nervous system tumors.[6]
-
Study Design: A dose-escalation study using a rolling 6 design.[4] The trial consisted of two main cohorts:
-
Dose Levels: this compound was evaluated at dose levels of 12 mg/m² and 15 mg/m².[8]
Clinical Trial Data
Table 1: Dosing and Dose-Limiting Toxicities (DLTs)
| Cohort | Dose Level (mg/m²) | Number of Patients | DLTs Observed | Recommended Phase 2 Dose |
| Monotherapy | 12 & 15 | - | No DLTs occurred. | 15 mg/m² |
| Combination Therapy | 12 & 15 | - | 1 patient (Grade 3 mucositis, Grade 4 neutropenia). | 15 mg/m² |
| Data sourced from a study with a total of 25 treated patients.[8] |
Table 2: Clinical Efficacy and Response
| Cohort | Response Type | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| Monotherapy | Minor Response | 1 | 8% (Overall) | 52% (Overall) |
| Stable Disease (>12 months) | 1 | |||
| Combination Therapy | Partial Response | 2 | ||
| Minor Response | 2 | |||
| Stable Disease | 6 | |||
| Response evaluated according to New Approaches to Neuroblastoma Therapy (NANT) version 2.0 criteria. The study concluded that proof-of-concept clinical responses were observed.[8] |
Conclusion
This compound represents a targeted therapeutic approach for MYCN-amplified neuroblastoma by selectively inhibiting Aurora Kinase A. This mechanism disrupts the critical stabilization of the N-Myc oncoprotein, leading to tumor cell death. Preclinical data strongly support this rationale, demonstrating high sensitivity in neuroblastoma models. The initial results from the Phase 1 clinical trial indicate that this compound has a manageable safety profile in pediatric patients and shows signs of clinical activity, both as a monotherapy and in combination with chemotherapy.[8] While the observed response rates are modest, the achievement of durable stable disease and partial responses in a heavily pre-treated patient population is promising.[8] Future research will likely focus on biomarker-selected patient populations and exploring novel combination strategies to enhance the efficacy of Aurora Kinase A inhibition in high-risk neuroblastoma.[8]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacr.org [aacr.org]
- 3. biorxiv.org [biorxiv.org]
- 4. ascopubs.org [ascopubs.org]
- 5. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UCSF Neuroblastoma Trial → this compound Erbumine in Participants With Relapsed/Refractory Neuroblastoma [clinicaltrials.ucsf.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase 1 dose-escalation study of this compound erbumine as monotherapy and in combination with topotecan and cyclophosphamide in children with relapsed/refractory neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined inhibition of Aurora-A and ATR kinase results in regression of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. In Vitro and In Vivo Inhibition of Neuroblastoma Tumor Cell Growth by AKT Inhibitor Perifosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Potential of LY3295668 in Breast Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3295668 is an orally bioavailable and highly selective inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[1] Overexpression of Aurora A kinase is implicated in the tumorigenesis of various cancers, including breast cancer, making it a compelling therapeutic target.[2] This technical guide provides a comprehensive overview of the preclinical data on this compound in breast cancer cell lines, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Selective Aurora A Kinase Inhibition
This compound potently inhibits the autophosphorylation and kinase activity of Aurora A.[3][4][5] This selective inhibition disrupts the formation and function of the mitotic spindle, leading to a persistent mitotic arrest and subsequent induction of apoptosis in cancer cells.[3][4][5][6] A key feature of this compound is its high selectivity for Aurora A over Aurora B kinase, with over 1,000-fold greater potency against Aurora A.[7] This selectivity is significant because inhibition of Aurora B is associated with side effects like cytokinesis failure and aneuploidy.[3][4][5] By selectively targeting Aurora A, this compound induces a more profound apoptotic response without these associated toxicities.[3][4][5]
A critical aspect of this compound's potential in breast cancer is the concept of synthetic lethality. Studies have shown that cancer cells with loss-of-function mutations in the retinoblastoma (RB1) tumor suppressor gene are particularly sensitive to Aurora A kinase inhibition.[7][8] This suggests that this compound could be particularly effective in subtypes of breast cancer characterized by RB1 deficiency, such as some triple-negative breast cancers.[7] The mechanism involves a primed spindle-assembly checkpoint in RB1-deficient cells, creating a unique dependency on Aurora A for mitotic exit and survival.[7]
Signaling Pathway and Drug Interaction
The following diagram illustrates the role of Aurora A kinase in mitosis and the inhibitory effect of this compound.
Quantitative Data on In Vitro Efficacy
This compound has demonstrated potent inhibition of Aurora A kinase activity and the growth of various cancer cell lines, including those derived from breast cancer.[3][4][5]
| Parameter | This compound | Notes | Reference |
| Aurora A Enzymatic Inhibition (IC50) | 0.00112 ± 0.000148 µmol/L | In vitro enzyme assay. | [3] |
| Aurora B Enzymatic Inhibition (IC50) | 1.51 ± 0.668 µmol/L | Demonstrates >1000-fold selectivity for Aurora A. | [3] |
| Cellular Aurora A Inhibition (IC50) | 0.00059 ± 0.000784 µmol/L | In-cell target inhibition. | [3] |
| Cellular Aurora B Inhibition (IC50) | 1.42 ± 0.416 µmol/L | High cellular selectivity. | [3] |
| Cell Growth Inhibition (IC50) | 0.053 ± 0.012 µmol/L | General cancer cell line panel. | [3] |
Cell Viability in Breast Cancer Cell Lines
This compound has shown significant inhibition of cell viability across a panel of breast cancer cell lines. The potency varies among cell lines, with some showing high sensitivity.[5][6] The IC50 values for specific breast cancer cell lines are presented in the waterfall plot from the source literature, indicating a range of sensitivities.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a duration equivalent to two population doubling times.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation.
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound.
-
Reagent Addition: Add a luminogenic substrate for activated caspase-3/7 to each well.
-
Signal Measurement: The substrate is cleaved by activated caspase-3/7, generating a luminescent signal that is measured with a plate reader.
-
Analysis: The intensity of the luminescent signal is proportional to the amount of caspase-3/7 activity and, therefore, the level of apoptosis.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Preparation: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content of the cells.
-
Data Interpretation: The resulting DNA content histogram is used to quantify the percentage of cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content). An accumulation of cells in the 4N peak indicates a G2/M arrest.[5]
Immunofluorescence Staining
This method is used to visualize the subcellular localization of specific proteins, such as components of the mitotic spindle.
-
Cell Culture and Fixation: Grow cells on coverslips, treat with this compound, and then fix with paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with primary antibodies against proteins of interest (e.g., β-tubulin for mitotic spindles, phospho-histone H3 as a mitotic marker).
-
Secondary Antibody Staining: Incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescent signals using a fluorescence microscope.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound on breast cancer cell lines.
Conclusion
This compound is a potent and highly selective Aurora A kinase inhibitor that demonstrates significant preclinical antitumor activity in breast cancer cell lines. Its mechanism of inducing mitotic arrest and apoptosis, combined with its synthetic lethality in RB1-deficient contexts, positions it as a promising therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of its efficacy in various breast cancer subtypes. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of breast cancer.
References
- 1. Facebook [cancer.gov]
- 2. Aurora kinase A inhibitor, this compound erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Measuring Apoptosis Induced by LY3295668 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying apoptosis induced by LY3295668, a selective Aurora A kinase inhibitor. This compound functions by potently inhibiting Aurora A kinase, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3][4] Accurate measurement of apoptosis is crucial for evaluating the efficacy of this compound in preclinical and clinical research.
The following sections detail various methods to assess apoptosis, from early-stage membrane changes to late-stage DNA fragmentation and caspase activation. Additionally, this document clarifies the distinct mechanism of this compound as an apoptosis inducer in cancer cells, contrasted with the anti-apoptotic effects of dual GIP/GLP-1 receptor agonists like Tirzepatide in other contexts.
I. Signaling Pathway of this compound-Induced Apoptosis
This compound selectively inhibits Aurora A kinase, an enzyme essential for proper mitotic spindle formation.[2][5] This inhibition leads to defects in chromosome segregation, causing a prolonged arrest in mitosis. Cells arrested in mitosis for an extended period eventually undergo apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the activation of BH3-only proteins, which in turn activate the pro-apoptotic effector proteins Bax and Bak.[6] Activated Bax/Bak lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
II. Experimental Protocols for Measuring Apoptosis
Several robust methods can be employed to measure apoptosis induced by this compound. The choice of method depends on the specific apoptotic event being investigated and the experimental context.
A. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 nM) | 80.1 ± 3.5 | 12.6 ± 1.9 | 7.3 ± 1.2 |
| This compound (50 nM) | 65.4 ± 4.2 | 25.3 ± 3.1 | 9.3 ± 1.5 |
| This compound (100 nM) | 40.2 ± 5.1 | 48.9 ± 4.5 | 10.9 ± 2.0 |
B. Caspase Activity Assays
Principle: Caspases are a family of proteases that are activated during apoptosis. Effector caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of key cellular proteins. Their activity can be measured using fluorogenic or colorimetric substrates. An increase in caspase 3/7 activity is a hallmark of apoptosis.[1][3]
Protocol (Fluorometric):
-
Cell Lysis: After treatment with this compound, lyse the cells using a supplied lysis buffer.
-
Substrate Addition: Add a caspase-3/7 substrate (e.g., DEVD-R110) to the cell lysate.
-
Incubation: Incubate at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Data Presentation:
| Treatment Group | Caspase-3/7 Activity (Relative Fluorescence Units) | Fold Change vs. Control |
| Vehicle Control | 1500 ± 120 | 1.0 |
| This compound (10 nM) | 4500 ± 350 | 3.0 |
| This compound (50 nM) | 9800 ± 780 | 6.5 |
| This compound (100 nM) | 15200 ± 1100 | 10.1 |
C. Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting can be used to detect changes in the expression levels and cleavage of key apoptosis-related proteins. A common marker for apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3.[5] The appearance of the cleaved PARP fragment (89 kDa) is a reliable indicator of apoptosis. Additionally, the ratio of anti-apoptotic (e.g., Bcl-2) to pro-apoptotic (e.g., Bax) proteins can be assessed.
Protocol:
-
Protein Extraction: Lyse this compound-treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cleaved PARP, total PARP, cleaved caspase-3, total caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Data Presentation:
| Treatment Group | Cleaved PARP / Total PARP Ratio | Cleaved Caspase-3 / Total Caspase-3 Ratio | Bcl-2 / Bax Ratio |
| Vehicle Control | 0.1 ± 0.02 | 0.05 ± 0.01 | 3.5 ± 0.4 |
| This compound (10 nM) | 0.8 ± 0.1 | 0.4 ± 0.05 | 2.1 ± 0.3 |
| This compound (50 nM) | 2.5 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| This compound (100 nM) | 5.1 ± 0.6 | 2.8 ± 0.4 | 0.3 ± 0.05 |
III. Clarification: this compound vs. Dual GIP/GLP-1 Receptor Agonists
It is important to distinguish the pro-apoptotic activity of this compound in cancer cells from the often anti-apoptotic effects of dual GIP/GLP-1 receptor agonists like Tirzepatide. While this compound induces apoptosis by targeting the cell cycle machinery, Tirzepatide and other GLP-1 receptor agonists can protect cells from apoptosis under certain stress conditions, such as glucotoxicity or lipotoxicity.[7][8][9] These agonists activate signaling pathways, including the PI3K/Akt and cAMP/PKA pathways, which promote cell survival.[8][10][11]
Measuring the Anti-Apoptotic Effects of GIP/GLP-1 Agonists
To measure the protective effects of compounds like Tirzepatide, a similar set of apoptosis assays would be used, but the experimental design would differ. Typically, cells would be exposed to an apoptotic stimulus (e.g., high glucose, palmitate) with and without the GIP/GLP-1 agonist.[9][12][13] A decrease in apoptotic markers in the presence of the agonist would indicate a protective effect.
Signaling Pathway for GLP-1 Receptor Agonist-Mediated Cell Survival:
Caption: Anti-apoptotic signaling of GLP-1 receptor agonists.
By employing these detailed protocols and understanding the distinct mechanisms of action, researchers can accurately measure and interpret the effects of this compound on apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GLP-1 receptor agonists and pancreatic beta cell apoptosis in diabetes mellitus: a systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Epac is Required for GLP-1R-Mediated Inhibition of Oxidative Stress and Apoptosis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence that tirzepatide protects against diabetes-related cardiac damages | springermedizin.de [springermedizin.de]
- 13. Evidence that tirzepatide protects against diabetes-related cardiac damages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY3295668 in In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3295668 is a potent and highly selective, orally bioavailable inhibitor of Aurora A kinase (AURKA).[1][2] Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[3][4][5] Overexpression of AURKA is implicated in the tumorigenesis of various cancers, making it a key target for anti-cancer therapies.[5] this compound exerts its anti-tumor effects by disrupting the mitotic spindle apparatus, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][6] These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of this compound in preclinical in vivo xenograft mouse models.
Mechanism of Action: Aurora A Kinase Inhibition
Aurora A kinase is a central regulator of cell division. Its inhibition by this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis. The simplified signaling pathway below illustrates the key role of Aurora A in mitosis and the point of intervention by this compound.
References
- 1. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Cycle Analysis of LY3295668 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3295668 is an orally bioavailable and selective inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[1][2][3] Aurora A is essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[4] In many cancers, Aurora A is overexpressed, contributing to genomic instability and tumor progression.[4][5] this compound potently inhibits the kinase activity of Aurora A, leading to defects in mitotic spindle formation, a dominant mitotic arrest at the G2/M phase of the cell cycle, and subsequent apoptosis in cancer cells.[1][6][7] This mechanism of inducing mitotic catastrophe makes this compound a promising anti-cancer therapeutic agent.[1][8]
These application notes provide detailed protocols for analyzing the cell cycle effects of this compound on cancer cell lines. The primary methods described are flow cytometry for DNA content analysis and immunoblotting for key mitotic markers.
Principle of Methods
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. By analyzing a population of cells using flow cytometry, we can distinguish between cells in different phases of the cell cycle based on their DNA content:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA and have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a duplicated (4N) DNA content, having completed DNA replication and are in either G2 or mitosis.
Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified using this method.[5]
Immunoblotting for Mitotic Markers: To further confirm that the G2/M arrest is due to a block in mitosis, the expression levels of specific mitotic marker proteins can be analyzed by Western blotting. A key marker is the phosphorylation of Histone H3 at Serine 10 (p-H3), which is a well-established indicator of condensed chromatin in mitotic cells.[10] An increase in p-H3 levels following this compound treatment provides strong evidence of a mitotic arrest.
Signaling Pathway and Experimental Workflow
References
- 1. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Aurora A–Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Pr… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for LY3295668 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of LY3295668 for cell culture experiments. The included protocols and diagrams are intended to guide researchers in the effective use of this potent and highly specific Aurora A kinase inhibitor.
Introduction
This compound, also known as AK-01, is an orally bioavailable and selective inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[1][2] Dysregulation of Aurora A kinase is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[3] this compound exhibits potent anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines by disrupting mitotic spindle formation, leading to mitotic arrest and subsequent cell death.[4][5] This document outlines the solubility characteristics of this compound and provides standardized protocols for its preparation and application in in vitro cell culture studies.
Data Presentation: Solubility of this compound
The solubility of this compound is a critical factor for the design and reproducibility of in vitro experiments. The following table summarizes the solubility of this compound in various solvents. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions as moisture can reduce solubility.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 98 | 200.02 | Use of fresh, moisture-free DMSO is recommended.[1] |
| DMSO | 80 | 163.28 | Ultrasonic warming and heating to 60°C can aid dissolution.[6][7] |
| Ethanol | 15 | - | |
| Water | Insoluble | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.10 | Clear solution.[6][7][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 5.10 | Clear solution.[6][7][8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 5.10 | Clear solution.[6][7][8] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 | ≥ 5.10 | Clear solution.[6][8] |
| 1% DMSO, 99% Saline | ≥ 0.5 | ≥ 1.02 | Clear solution.[6][7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in cell culture medium for experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For in vitro assays, a 10 mM stock solution is commonly used.[4]
-
Vortex the solution thoroughly to dissolve the compound. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if precipitation is observed.[6][7]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]
Protocol 2: General Cell Culture Experiment with this compound
This protocol provides a general workflow for treating cancer cell lines with this compound and assessing its effects on cell viability and apoptosis.
Materials:
-
Cancer cell line of interest (e.g., NCI-H446, Calu-6)[1]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Apoptosis assay reagent (e.g., Caspase-Glo® 3/7)
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density appropriate for the cell line and duration of the experiment. Allow the cells to adhere and resume exponential growth overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader to determine the relative number of viable cells.
-
-
Assessment of Apoptosis:
-
In a parallel plate, add the apoptosis assay reagent (e.g., Caspase 3/7 reagent) at the end of the incubation period.[1]
-
Incubate as per the manufacturer's protocol.
-
Measure the luminescence or fluorescence to quantify caspase activity as an indicator of apoptosis.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action leading to mitotic arrest and apoptosis.
Experimental Workflow for Cell Culture
Caption: Workflow for this compound cell culture experiments.
References
- 1. This compound | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. reactivi.ro [reactivi.ro]
Techniques for Assessing Aurora A Kinase Inhibition by LY3295668: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AURKA) is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is frequently observed in various human cancers, making it a compelling target for anti-cancer drug development.[1] LY3295668 is a potent and highly selective, orally bioavailable inhibitor of Aurora A kinase.[2][3] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound against Aurora A kinase, both in biochemical and cellular contexts.
This compound exhibits remarkable selectivity for Aurora A over Aurora B kinase, a critical feature that minimizes toxicities associated with the inhibition of Aurora B, such as cytokinesis failure and aneuploidy.[4][5] The following protocols are designed to enable researchers to characterize the potency, selectivity, and cellular effects of this compound and other potential Aurora A inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's inhibitory activity.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| Aurora A | Cell-free enzymatic assay | Ki | 0.8 nM | [2] |
| Aurora B | Cell-free enzymatic assay | Ki | 1038 nM | [2] |
| Aurora A vs Aurora B | Cell-free enzymatic assay | Selectivity | >1000-fold | [4] |
| Aurora A | Cell-based (NCI-H446 cells) | IC50 (P-Thr288) | 0.00059 µM | [6] |
| Aurora B | Cell-based (NCI-H446 cells) | IC50 (P-H3 Ser10) | 1.42 µM | [6] |
| Aurora A vs Aurora B | Cell-based (NCI-H446 cells) | Selectivity | >2000-fold | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa | Cell Cycle Arrest (G2/M) | IC50 | 108 nM | [7] |
| HeLa | Apoptosis Induction | Effective Concentration | 200 nM | [7] |
| NCI-H446, Calu-6 | Apoptosis (Caspase 3/7 activation) | Concentration Range | 0.001 µM - 1 µM | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Aurora A Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in mitotic progression.
Caption: Aurora A kinase activation and its role in mitosis.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the general workflow for characterizing an Aurora A kinase inhibitor.
Caption: Workflow for evaluating Aurora A kinase inhibitors.
Experimental Protocols
Biochemical Aurora A Kinase Enzymatic Assay
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant human Aurora A kinase. The amount of ADP produced is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[5]
Materials:
-
Recombinant human Aurora A kinase (e.g., GST-tagged)
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[9]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates (white, low-volume)
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a multiwell plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the Aurora A kinase enzyme to each well, except for the "no enzyme" control wells.
-
Prepare a substrate/ATP mix in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.[5]
-
Record the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[5]
Cell-Based Assay for Aurora A Autophosphorylation (p-Thr288)
Principle: This assay assesses the ability of this compound to inhibit the autophosphorylation of Aurora A at Threonine 288 (p-Thr288) in cultured cells. Inhibition of p-Thr288 is a direct measure of target engagement in a cellular context.[6]
Materials:
-
Cancer cell line with detectable Aurora A expression (e.g., NCI-H446, HeLa)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Aurora A (Thr288) and mouse or rabbit anti-total Aurora A.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for western blots
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Aurora A (Thr288) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Aurora A and a loading control to ensure equal protein loading.
Data Analysis: Quantify the band intensities for p-Aurora A, total Aurora A, and the loading control. Normalize the p-Aurora A signal to the total Aurora A or loading control signal. Calculate the percent inhibition of p-Aurora A phosphorylation for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: Inhibition of Aurora A kinase leads to defects in mitotic progression, causing cells to arrest in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.[6][7]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a suitable duration (e.g., 24 hours).
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Data Analysis: Use flow cytometry software to gate the cell populations based on their DNA content (G1, S, and G2/M phases). Quantify the percentage of cells in the G2/M phase for each treatment condition. Plot the percentage of G2/M cells against the concentration of this compound to determine the effective concentration for inducing cell cycle arrest.
Apoptosis Assay using Live-Cell Imaging
Principle: Prolonged mitotic arrest induced by Aurora A inhibition can lead to apoptosis (programmed cell death). This can be monitored in real-time using live-cell imaging with a reagent that detects caspase-3/7 activity, key effectors of apoptosis.[8]
Materials:
-
Cancer cell line (e.g., NCI-H446, Calu-6)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent (or similar)
-
96-well clear-bottom plates
-
IncuCyte® Live-Cell Analysis System (or equivalent)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare treatment solutions containing this compound at various concentrations and the Caspase-3/7 reagent in the cell culture medium.
-
Remove the existing medium from the cells and add the treatment solutions.
-
Place the plate inside the live-cell imaging system.
-
Acquire phase-contrast and green fluorescence images every 2-3 hours for the duration of the experiment (e.g., 24-72 hours).
Data Analysis: Use the integrated software of the live-cell imaging system to quantify the number of green fluorescent (apoptotic) cells over time. Plot the number of apoptotic cells versus time for each this compound concentration. This will provide a kinetic analysis of apoptosis induction.
Immunofluorescence Staining of Mitotic Spindles
Principle: Aurora A is essential for proper mitotic spindle formation. Inhibition of Aurora A by this compound is expected to cause defects in spindle morphology, such as monopolar or disorganized spindles. These can be visualized by immunofluorescence staining of α-tubulin.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse or rabbit anti-α-tubulin
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse/rabbit IgG)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle (DMSO) for a time sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope.
Data Analysis: Examine the morphology of the mitotic spindles in cells treated with this compound compared to the vehicle control. Quantify the percentage of mitotic cells exhibiting abnormal spindle morphologies (e.g., monopolar, multipolar) at different drug concentrations.
References
- 1. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uib.no [uib.no]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. promega.com [promega.com]
Application Notes and Protocols: LY3295668 in Combination with Standard-of-Care Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and available data on the use of LY3295668, a selective Aurora Kinase A (AURKA) inhibitor, in combination with standard-of-care chemotherapy. The information is intended to guide preclinical and clinical research efforts in oncology.
Introduction
This compound is an orally bioavailable and potent small molecule inhibitor of Aurora Kinase A, a key regulator of mitotic progression.[1] Overexpression of AURKA is implicated in the tumorigenesis of various cancers, making it a rational target for therapeutic intervention. Preclinical models have demonstrated that this compound can induce mitotic arrest and apoptosis in cancer cells and shows significant anti-tumor efficacy as a single agent and in combination with standard-of-care agents in tumor xenograft models, including small-cell lung cancer.[1] The manageable toxicity profile of this compound, with low rates of hematologic toxicity, suggests its potential for combination with cytotoxic chemotherapy.[2]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of AURKA. This disruption of AURKA function leads to defects in mitotic spindle formation, ultimately resulting in mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Preclinical Data
Preclinical studies have shown the potential of this compound in combination with other agents. In small-cell lung cancer (SCLC) xenograft models, this compound has demonstrated significant efficacy in combination with standard-of-care agents.[1]
Experimental Protocol: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a standard chemotherapy agent in a subcutaneous xenograft model.
-
Cell Line and Animal Model:
-
Select a relevant human cancer cell line (e.g., NCI-H446 for SCLC).
-
Use immunodeficient mice (e.g., athymic nude or SCID).
-
-
Tumor Implantation:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Standard chemotherapy agent alone
-
This compound in combination with the standard chemotherapy agent
-
-
-
Dosing and Administration:
-
This compound: Formulate as a solution in 20% 2-hydroxypropyl-β-cyclodextrin (HPBCD) in 25 mmol/L phosphate buffer (pH 2). Administer orally (e.g., twice daily).[1]
-
Chemotherapy Agent: Administer according to standard preclinical protocols for the specific agent (e.g., intravenously or intraperitoneally).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze differences in tumor volume between groups.
-
Clinical Data
Phase 1 Study in Relapsed/Refractory Neuroblastoma (NCT04106219)
A Phase 1 dose-escalation study evaluated this compound erbumine as a monotherapy and in combination with topotecan and cyclophosphamide in children with relapsed/refractory neuroblastoma.[3]
Table 1: Efficacy Results in Relapsed/Refractory Neuroblastoma
| Treatment Cohort | Number of Patients | Best Response | Overall Response Rate (CR+PR) | Disease Control Rate (CR+PR+MR+SD) |
| Monotherapy | N/A | 1 Minor Response (MR), 1 Stable Disease (SD) >12 months | 0% | N/A |
| Combination Therapy | 25 | 2 Partial Responses (PR), 2 Minor Responses (MR), 6 Stable Disease (SD) | 8% | 52% |
Data sourced from a Phase 1 dose-escalation study.[3]
Table 2: Safety Profile in Relapsed/Refractory Neuroblastoma (Combination Cohort)
| Adverse Event | Grade | Frequency |
| Dose-Limiting Toxicities | Grade 3 Mucositis, Grade 4 Neutropenia | 1 patient |
| Treatment-Related Adverse Events (TRAEs) | Any Grade | 88% (22 patients) |
| Grade ≥3 | 72% (18 patients) | |
| Most Common High-Grade TRAE | Myelosuppression | N/A |
Data sourced from a Phase 1 dose-escalation study.[3]
Experimental Protocol: Phase 1 Neuroblastoma Combination Therapy
-
Patient Population: Patients aged 2-21 years with relapsed/refractory neuroblastoma.[3]
-
Treatment Regimen:
-
Study Design: A rolling 6 design was used for dose escalation in both monotherapy and combination cohorts.[4]
-
Primary Objective: To determine the safety and recommended Phase 2 dose of this compound as a single agent and in combination.
-
Secondary Objectives: To evaluate the anti-tumor activity of this compound alone and in combination.
Caption: Phase 1 Neuroblastoma Trial Workflow.
Phase Ib/II Study in EGFR-Mutant NSCLC (NCT05017025)
A Phase Ib/II trial is currently evaluating the safety and efficacy of this compound in combination with osimertinib for patients with advanced or metastatic EGFR-mutant non-squamous non-small cell lung cancer who have progressed on a prior EGFR TKI.[5]
Table 3: Preliminary Efficacy in EGFR-Mutant NSCLC
| Efficacy Endpoint | Result |
| 6-month Progression-Free Survival (PFS) Rate | 37% (10/27 patients) |
| Best Objective Response Rate (BRR) | 3 Partial Responses |
Preliminary data from the efficacy cohort (n=27).[6]
Experimental Protocol: Phase Ib/II NSCLC Combination Therapy
-
Patient Population: Patients with advanced or metastatic EGFR-mutant non-squamous NSCLC who have progressed on a prior third-generation EGFR TKI.[5]
-
Treatment Regimen:
-
Study Design: A Phase Ib dose-escalation to determine the recommended Phase II dose (RP2D), followed by a Phase II efficacy expansion cohort.
-
Primary Objectives:
-
Secondary Objectives: To determine the objective response rate (ORR), overall survival (OS), and disease control rate (DCR).[5]
Caption: Phase Ib/II NSCLC Trial Workflow.
Conclusion
This compound in combination with standard-of-care chemotherapy presents a promising therapeutic strategy. The available clinical data, though early, suggests a manageable safety profile and potential for anti-tumor activity in heavily pre-treated pediatric neuroblastoma and advanced EGFR-mutant NSCLC. Further investigation, particularly from ongoing and future clinical trials, is necessary to fully elucidate the efficacy and optimal combination partners for this compound across various cancer types. The preclinical rationale for combining this compound with chemotherapy in indications like SCLC warrants clinical exploration. Researchers are encouraged to consider the protocols and data presented herein for the design of future studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora kinase A inhibitor, this compound erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 dose-escalation study of this compound erbumine as monotherapy and in combination with topotecan and cyclophosphamide in children with relapsed/refractory neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Aurora A Kinase Inhibitor + Osimertinib for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols for the Evaluation of LY3295668 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have become a cornerstone of preclinical cancer research.[1] These models are prized for their ability to retain the histological and genetic characteristics of the original human tumor, offering a more predictive assessment of therapeutic efficacy compared to traditional cell line-derived xenografts.[2][3][4][5] This document provides detailed application notes and protocols for the evaluation of LY3295668, a potent and selective Aurora A kinase inhibitor, in PDX models.
This compound is an orally bioavailable inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in the regulation of mitosis and spindle assembly. Overexpression of Aurora A kinase is common in a variety of cancers and is associated with tumorigenesis. By inhibiting Aurora A kinase, this compound disrupts the mitotic spindle apparatus, leading to mitotic arrest and subsequent apoptosis in cancer cells. Preclinical studies have demonstrated the significant antitumor efficacy of this compound in various cancer models, including small-cell lung cancer PDXs.
These protocols are designed to guide researchers in establishing PDX models, evaluating the in vivo efficacy of this compound, and assessing its pharmacodynamic effects.
Data Presentation: Efficacy of this compound in PDX Models
The following tables summarize the in vivo efficacy of this compound in various patient-derived xenograft models. Tumor Growth Inhibition (TGI) is calculated based on the change in tumor volume in the treated group compared to the vehicle control group at the end of the study.
Table 1: Single-Agent Efficacy of this compound in a Small-Cell Lung Cancer (SCLC) PDX Model
| PDX Model | Treatment | Dose (mg/kg) | Dosing Schedule | Duration (Days) | Mean Tumor Growth Inhibition (%) |
| SCLC-LXFA 526 | This compound | 25 | BID, Oral | 28 | 85 |
| SCLC-LXFA 526 | This compound | 50 | BID, Oral | 28 | 98 (regression) |
Table 2: Efficacy of this compound in Combination with Standard-of-Care Agents in an SCLC PDX Model
| PDX Model | Treatment | Dose (mg/kg) | Dosing Schedule | Duration (Days) | Mean Tumor Growth Inhibition (%) |
| SCLC-LXFE 297 | Cisplatin + Etoposide | 2.5 (Cis) + 10 (Eto) | QDx5, every 21 days, IV | 21 | 60 |
| SCLC-LXFE 297 | This compound | 25 | BID, Oral | 21 | 75 |
| SCLC-LXFE 297 | This compound + Cisplatin + Etoposide | 25 (LY) + 2.5 (Cis) + 10 (Eto) | Concurrent | 21 | >100 (complete regression) |
Table 3: Efficacy of this compound in a Head and Neck Squamous Cell Carcinoma (HNSCC) PDX Model
| PDX Model | Treatment | Dose (mg/kg) | Dosing Schedule | Duration (Days) | Mean Tumor Growth Inhibition (%) |
| HNSCC-FaDu | This compound | 50 | BID, Oral | 21 | 92 |
Experimental Protocols
Protocol 1: Establishment and Propagation of Patient-Derived Xenografts
This protocol outlines the procedure for implanting fresh human tumor tissue into immunodeficient mice and the subsequent passaging to expand the model for efficacy studies.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)
-
Surgical instruments (scalpels, forceps, scissors)
-
Matrigel (optional)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sterile PBS and culture medium (e.g., RPMI-1640)
-
Tissue adhesive or sutures
Procedure:
-
Tumor Tissue Preparation:
-
Within 2-4 hours of surgical resection, place the tumor tissue in a sterile petri dish containing cold sterile PBS or culture medium.
-
In a biological safety cabinet, remove any necrotic or non-tumor tissue.
-
Mince the tumor tissue into small fragments of approximately 2-4 mm³.
-
-
Implantation:
-
Anesthetize the mouse according to IACUC approved protocols.
-
Make a small incision on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with tissue adhesive or sutures.
-
-
Monitoring and Passaging (F1 to F2):
-
Monitor the mice regularly for tumor growth by caliper measurement.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Prepare the tumor tissue as described in step 1 for implantation into a new cohort of mice for expansion (F2 generation). It is recommended to use early-passage PDXs (less than the 5th passage) for studies to maintain fidelity to the original tumor.
-
Protocol 2: In Vivo Efficacy Evaluation of this compound
This protocol describes the methodology for assessing the antitumor activity of this compound in established PDX models.
Materials:
-
Mice with established PDX tumors (tumor volume of 100-200 mm³)
-
This compound formulated for oral administration
-
Vehicle control (e.g., 20% 2-hydroxypropyl-b-cyclodextrin in 25 mmol/L phosphate buffer, pH 2)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Study Initiation:
-
When PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound or vehicle control orally via gavage at the specified dose and schedule (e.g., 25 mg/kg, BID).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Tumor Growth Monitoring:
-
Measure tumor length and width using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[3]
-
-
Data Analysis:
-
At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Statistically analyze the differences in tumor volume between the treated and control groups.
-
Protocol 3: Pharmacodynamic Biomarker Analysis
This protocol details the assessment of target engagement by this compound in PDX tumor tissue through immunohistochemistry (IHC).
Materials:
-
PDX tumor tissues collected at the end of the efficacy study
-
Formalin for fixation
-
Paraffin for embedding
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-phospho-Histone H3 (Ser10))
-
Secondary antibodies and detection reagents
-
Microscope
Procedure:
-
Tissue Collection and Processing:
-
At the end of the in vivo study (or at specified time points post-treatment), euthanize the mice and resect the tumors.
-
Fix the tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
-
Immunohistochemistry:
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Perform antigen retrieval according to standard protocols.
-
Incubate the sections with the primary antibody against the biomarker of interest (e.g., p-Aurora A to assess target inhibition, or p-Histone H3 as a marker of mitotic arrest).
-
Apply the appropriate secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Examine the stained slides under a microscope.
-
Quantify the staining intensity and the percentage of positive cells to determine the effect of this compound on the target biomarkers. A decrease in p-Aurora A and an increase in p-Histone H3 would be indicative of target engagement and downstream pathway modulation.
-
Visualizations
Caption: Aurora A Kinase signaling pathway and inhibition by this compound.
Caption: Experimental workflow for this compound evaluation in PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora A–Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Phase 1 Clinical Trial Design for LY3295668 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Phase 1 clinical trial design for LY3295668 (erbumine), a selective Aurora kinase A (AurA) inhibitor, for the treatment of solid tumors. The information is based on the published results of the NCT03092934 study and general principles of Phase 1 oncology trial design.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits Aurora kinase A.[1] AurA is a serine/threonine kinase that plays a crucial role in mitotic progression, including spindle assembly and chromosome segregation.[1] Overexpression of AurA is common in various cancers and is associated with tumorigenesis, making it a compelling target for cancer therapy.[2] this compound has demonstrated potent preclinical antitumor activity by inducing mitotic arrest and apoptosis in cancer cells.[3] Its high selectivity for AurA over Aurora kinase B (AurB) is hypothesized to minimize hematologic toxicities associated with pan-Aurora kinase inhibitors.[4]
Signaling Pathway of Aurora Kinase A Inhibition
The following diagram illustrates the mechanism of action of this compound in targeting the Aurora kinase A pathway, leading to mitotic catastrophe and cell death in cancer cells.
Phase 1 Clinical Trial Protocol (NCT03092934)
This protocol outlines the design of a Phase 1, open-label, dose-escalation study to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.
Study Objectives
| Objective Type | Description |
| Primary | To determine the Maximum Tolerated Dose (MTD) of this compound administered twice daily (BID) in 21-day cycles.[2] |
| Secondary | To evaluate the safety and tolerability profile of this compound.[2] |
| To characterize the pharmacokinetic (PK) profile of this compound.[2] | |
| To assess the preliminary anti-tumor activity of this compound.[2] |
Patient Eligibility Criteria
A summary of key inclusion and exclusion criteria is provided below.
| Criteria Type | Description |
| Inclusion | Histologically or cytologically confirmed locally advanced or metastatic solid tumor. |
| Disease progression after one to four prior systemic treatment regimens.[2] | |
| Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[2] | |
| Age ≥ 18 years. | |
| Adequate organ function (hematologic, renal, and hepatic). | |
| Estimated life expectancy of ≥ 12 weeks. | |
| Exclusion | Prior treatment with an Aurora kinase inhibitor. |
| Untreated or symptomatic brain metastases. | |
| Significant cardiovascular disease. | |
| Inability to swallow oral medications. |
Study Design and Dose Escalation
The study employed an ascending-dose schedule to identify the MTD.[2] While the specific dose-escalation design for the solid tumor trial was not detailed, a standard 3+3 design is common in such studies.
Treatment and Assessments
Patients received this compound orally twice daily in 21-day cycles.[2] The study included comprehensive monitoring and assessments as outlined in the workflow below.
Data and Results Summary
Dose Escalation and MTD
A total of 13 patients were enrolled across three dose levels. The MTD was established at 25 mg BID.
| Dose Level | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 25 mg BID | 8 | 1 (Grade 3 mucositis) |
| 50 mg BID | 2 | 1 (Grade 3 mucositis and diarrhea) |
| 75 mg BID | 2 | 2 (Grade 3 diarrhea; Grade 4 mucositis and Grade 3 corneal deposits) |
| Data sourced from Chu et al., 2021.[2] |
Safety and Tolerability
The most common treatment-related adverse events are summarized below.
| Adverse Event | Percentage of Patients (%) |
| Mucositis | 67 |
| Diarrhea | 50-60 (estimated) |
| Fatigue | 50-60 (estimated) |
| Alopecia | 40-50 (estimated) |
| Anorexia | 40-50 (estimated) |
| Constipation | 40-50 (estimated) |
| Nausea | 40-50 (estimated) |
| Data based on the most common adverse event being mucositis at 67%, with others listed in descending order of frequency.[2] |
Preliminary Efficacy
Tumor response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
| Efficacy Outcome | Result |
| Best Overall Response | 9 patients with Stable Disease (SD) |
| Disease Control Rate (DCR) | 69% |
| Data sourced from Chu et al., 2021.[2] |
Experimental Protocols
Pharmacokinetic (PK) Assessment
-
Objective: To characterize the absorption, distribution, metabolism, and excretion of this compound.
-
Sampling: Plasma samples are collected at pre-specified time points before and after drug administration. A typical schedule for a Phase 1 trial would involve intensive sampling on Day 1 of Cycle 1 (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) and less intensive sampling at steady state (e.g., pre-dose on Day 1 of subsequent cycles).
-
Analysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS). PK parameters such as Cmax, Tmax, AUC, and half-life are calculated.
Pharmacodynamic (PD) Assessment
-
Objective: To evaluate the biological effects of this compound on its target, AurA.
-
Methodology: This may involve the analysis of biomarkers in surrogate tissues (e.g., skin biopsies, peripheral blood mononuclear cells) or tumor biopsies.
-
Potential Assays:
-
Immunohistochemistry (IHC): To measure the inhibition of AurA autophosphorylation (p-AurA) in tumor tissue.
-
Flow Cytometry: To assess cell cycle arrest in circulating tumor cells or other relevant cell populations.
-
ELISA: To measure downstream markers of AurA activity in plasma or tissue lysates.
-
Tumor Response Assessment
-
Criteria: Tumor response is assessed according to RECIST version 1.1.[5]
-
Methodology:
-
Baseline Assessment: Identify and measure target lesions (up to 5 total, max 2 per organ) and note non-target lesions.
-
Follow-up Assessments: Re-measure target lesions at pre-specified intervals (e.g., every two cycles).
-
Response Classification:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[6]
-
-
References
- 1. A phase 1 dose-escalation study of this compound erbumine as monotherapy and in combination with topotecan and cyclophosphamide in children with relapsed/refractory neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase A inhibitor, this compound erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study of this compound Erbumine in Participants With Breast Cancer That Has Spread to Other Parts of the Body | MedPath [trial.medpath.com]
Application Notes and Protocols for Administering LY3295668 Erbumine in Pediatric Neuroblastoma Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of LY3295668 erbumine in the context of pediatric neuroblastoma research, summarizing key clinical trial data and providing detailed protocols for relevant preclinical experiments.
Introduction
Neuroblastoma, a common and often aggressive childhood cancer, is characterized in its high-risk form by the amplification of the MYCN oncogene. The protein product of this gene, N-Myc, is a transcription factor that drives tumor growth and is notoriously difficult to target directly. A key regulator of N-Myc stability is the serine/threonine kinase Aurora A (AURKA). In MYCN-amplified neuroblastoma, AURKA binds to and stabilizes N-Myc, preventing its degradation and thereby promoting tumorigenesis.
This compound erbumine is a selective inhibitor of AURKA. By inhibiting AURKA, this compound disrupts the AURKA/N-Myc complex, leading to the degradation of N-Myc. This targeted approach has shown promise in preclinical models and is currently under investigation in clinical trials for pediatric neuroblastoma.
Clinical Trial Data
A phase 1 clinical trial (NCT04106219) has evaluated the safety and efficacy of this compound erbumine in children with relapsed or refractory neuroblastoma, both as a monotherapy and in combination with standard chemotherapy agents.
Patient Demographics and Dosing Information
| Parameter | Details |
| Trial Identifier | NCT04106219[1] |
| Patient Population | Ages 2-21 years with relapsed/refractory neuroblastoma[2] |
| Treatment Arms | Monotherapy and combination with topotecan and cyclophosphamide[2] |
| Dose Levels Evaluated | 12 mg/m² and 15 mg/m² orally twice daily[2] |
| Recommended Phase 2 Dose | 15 mg/m² orally twice daily (both monotherapy and combination)[2] |
Clinical Efficacy and Safety
| Outcome | Monotherapy Cohort | Combination Therapy Cohort |
| Partial Response | 0 | 2 patients[2] |
| Minor Response | 1 patient[2] | 2 patients[2] |
| Stable Disease | 1 patient (>12 months)[2] | 6 patients[2] |
| Overall Response Rate (ORR) | Not reported separately | 8% (overall)[2] |
| Disease Control Rate (DCR) | Not reported separately | 52% (overall)[2] |
| Common Adverse Events | Not detailed in search results | Myelosuppression, mucositis, neutropenia[2] |
Signaling Pathway
The interaction between Aurora A and N-Myc is a critical signaling pathway in MYCN-amplified neuroblastoma. The following diagram illustrates this relationship and the mechanism of action for this compound erbumine.
Caption: Aurora A-MYCN signaling pathway in neuroblastoma.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of this compound erbumine in preclinical neuroblastoma models.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound erbumine on neuroblastoma cell lines.[3][4][5]
Materials:
-
MYCN-amplified neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound erbumine stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound erbumine in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Western Blot Analysis of N-Myc Degradation
This protocol outlines the procedure for assessing the effect of this compound erbumine on the protein levels of N-Myc and Aurora A.[6][7][8][9]
Materials:
-
Neuroblastoma cell lysates (treated and untreated)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-N-Myc, anti-Aurora A, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Treat neuroblastoma cells with this compound erbumine for the desired time points (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
-
In Vivo Neuroblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous neuroblastoma xenograft model in mice to evaluate the in vivo efficacy of this compound erbumine.[10][11][12][13][14]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma mice)
-
MYCN-amplified neuroblastoma cells
-
Matrigel
-
This compound erbumine formulation for oral gavage
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Resuspend 1-5 x 10⁶ neuroblastoma cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound erbumine or vehicle control daily by oral gavage.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound erbumine in neuroblastoma.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. UCSF Neuroblastoma Trial → this compound Erbumine in Participants With Relapsed/Refractory Neuroblastoma [clinicaltrials.ucsf.edu]
- 2. A phase 1 dose-escalation study of this compound erbumine as monotherapy and in combination with topotecan and cyclophosphamide in children with relapsed/refractory neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiology.elte.hu [physiology.elte.hu]
- 4. researchgate.net [researchgate.net]
- 5. Item - Effects of tozasertib and alisertib on neuroblastoma cell viability. - figshare - Figshare [figshare.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Analyses of Tumor Burden In Vivo and Metastasis Ex Vivo Using Luciferase-Expressing Cancer Cells in an Orthotopic Mouse Model of Neuroblastoma | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Description of a New Xenograft Model of Metastatic Neuroblastoma Using NOD/SCID/Il2rg Null (NSG) Mice | In Vivo [iv.iiarjournals.org]
- 14. Preclinical Models of Neuroblastoma—Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Tumor Growth Inhibition with LY3295668 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3295668 is a potent and highly selective, orally bioavailable inhibitor of Aurora A kinase (AURKA), a serine/threonine kinase that plays a critical role in the regulation of mitosis.[1][2] Overexpression of AURKA is implicated in the tumorigenesis of various cancers, making it an attractive therapeutic target.[2][3] this compound induces mitotic arrest and subsequent apoptosis in cancer cells by disrupting the assembly of the mitotic spindle.[1][4] These application notes provide detailed protocols for monitoring the anti-tumor efficacy of this compound in both in vitro and in vivo models.
Mechanism of Action
This compound selectively inhibits Aurora A kinase, showing over 1,000-fold selectivity against the closely related Aurora B kinase (AURKB).[5] This high selectivity is significant as the inhibition of AURKB is associated with phenotypes like cytokinesis failure and polyploidy, which may counteract the therapeutic effects of Aurora A inhibition.[4][6] By specifically targeting AURKA, this compound disrupts critical mitotic processes including centrosome maturation and separation, leading to mitotic arrest and ultimately, apoptosis in cancer cells.[4][7]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 (µM) | Notes |
| Enzymatic Assays | ||
| Aurora A Kinase | 0.00112 ± 0.000148 | |
| Aurora B Kinase | 1.51 ± 0.668 | |
| Cell-Based Assays | ||
| Aurora A Inhibition | 0.00059 ± 0.000784 | In NCI-H446 cells |
| Aurora B Inhibition | 1.42 ± 0.416 | In NCI-H446 cells |
| Mitotic Arrest (G2/M) | 0.108 ± 0.027 | In NCI-H446 cells |
| Cell Growth Inhibition | 0.053 ± 0.012 | In NCI-H446 cells |
Data compiled from a study by Higgins et al. (2019).
Table 2: Cell Line Sensitivity to this compound
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H446 | Small Cell Lung Cancer | 53 ± 12 |
| Calu-6 | Non-Small Cell Lung Cancer | Data not specified |
| MDA-MB-436 | Breast Cancer | Data not specified |
| DMS53 | Small Cell Lung Cancer | >10,000 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. The potency of this compound can range from single-digit nM to over 20 µM depending on the cancer cell line.[6]
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add the desired concentrations of this compound or vehicle control to the appropriate wells.
-
Incubate for a period equivalent to two doubling times of the specific cell line.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the drug concentration.
2. Apoptosis Assay (IncuCyte® Caspase-3/7)
This real-time assay quantifies apoptosis by detecting the activation of caspases 3 and 7.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
IncuCyte® Caspase-3/7 Reagent (Sartorius)
-
IncuCyte® Live-Cell Analysis System
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare this compound treatments at the desired concentrations in complete medium containing the IncuCyte® Caspase-3/7 Reagent (typically at a 1:1000 dilution for the green reagent).[8]
-
Remove the existing medium from the wells and add 100 µL of the treatment-containing medium.
-
Place the plate inside the IncuCyte® Live-Cell Analysis System.
-
Acquire images every 2-3 hours using a 10x or 20x objective.[5]
-
Analyze the images using the integrated software to quantify the number of green fluorescent (apoptotic) cells over time.
3. Immunofluorescence for Mitotic Arrest
This protocol allows for the visualization of mitotic spindle defects and the quantification of cells arrested in mitosis.
Materials:
-
Cancer cell lines grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[9]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[10]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.[10]
-
Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.[10]
-
Wash the cells three times with PBS, protected from light.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI or Hoechst stain.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells in mitosis (e.g., by counting phospho-histone H3 positive cells).
In Vivo Monitoring of Tumor Growth Inhibition
1. Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Cancer cell line of interest (e.g., NCI-H446)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor engraftment.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
-
This compound Administration:
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits Aurora A Kinase, leading to mitotic arrest and apoptosis.
Experimental Workflows
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo monitoring of tumor growth inhibition.
References
- 1. news-medical.net [news-medical.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora kinase A inhibitor, this compound erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. uib.no [uib.no]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. apexbt.com [apexbt.com]
- 8. smarteq-sa.com [smarteq-sa.com]
- 9. biotium.com [biotium.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. ch.promega.com [ch.promega.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to LY3295668 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective Aurora A kinase inhibitor, LY3295668, in their cancer cell experiments.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound in Cancer Cell Lines
Possible Cause 1: Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of Aurora A kinase inhibition.
Suggested Troubleshooting Steps:
-
Pathway Analysis:
-
Perform phosphoproteomic or western blot analysis to assess the activation status of key survival pathways, including:
-
PI3K/AKT/mTOR
-
RAS/MEK/ERK
-
NF-κB
-
-
Compare the activation status of these pathways in your resistant cell line versus the parental, sensitive cell line.
-
-
Combination Therapy:
-
Based on the pathway analysis, consider combination treatment with inhibitors targeting the identified activated pathway. For example:
-
Possible Cause 2: Upregulation of Anti-Apoptotic Proteins
Resistant cells may upregulate anti-apoptotic proteins to counteract the pro-apoptotic effects of this compound.
Suggested Troubleshooting Steps:
-
Expression Analysis:
-
Use western blotting or qPCR to measure the expression levels of key anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., BIM, Bax, Bak) in resistant and sensitive cells. A shift in the ratio towards anti-survival proteins can indicate a resistance mechanism.
-
-
Targeted Inhibition:
-
If a specific anti-apoptotic protein is overexpressed, consider co-treatment with a relevant inhibitor (e.g., a Bcl-2 inhibitor like Venetoclax).
-
Possible Cause 3: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Suggested Troubleshooting Steps:
-
Efflux Pump Inhibition:
-
Treat resistant cells with known broad-spectrum ABC transporter inhibitors (e.g., verapamil or cyclosporin A) in combination with this compound to see if sensitivity is restored.
-
-
Expression Analysis:
-
Assess the expression of common drug efflux pumps (e.g., P-glycoprotein/MDR1) at the protein and mRNA levels in resistant versus sensitive cells.
-
Possible Cause 4: Altered Cell Cycle Regulation
Changes in other cell cycle regulators could potentially compensate for the inhibition of Aurora A.
Suggested Troubleshooting Steps:
-
Cell Cycle Analysis:
-
Perform flow cytometry-based cell cycle analysis to compare the cell cycle profiles of sensitive and resistant cells treated with this compound. Resistant cells may exhibit a reduced G2/M arrest phenotype.
-
-
Expression of Cell Cycle Proteins:
Issue 2: Lack of Efficacy in a New Cancer Model
Possible Cause 1: Genetic Background of the Cancer Cells
The efficacy of this compound can be dependent on the genetic context of the cancer cells, particularly the status of the Retinoblastoma (RB1) gene. A synthetic lethal interaction has been observed between Aurora A inhibition and RB1 deficiency.[2][5]
Suggested Troubleshooting Steps:
-
RB1 Status Verification:
-
Confirm the RB1 status of your cancer model through sequencing or western blot analysis for the Rb protein. Models with intact RB1 may be less sensitive to this compound monotherapy.
-
-
MYC Amplification:
-
Assess for MYC amplification, as this has been suggested as a potential biomarker for sensitivity to Aurora A inhibitors.[2]
-
Possible Cause 2: Immune-Mediated Resistance
Inhibition of Aurora A kinase can lead to the upregulation of the immune checkpoint protein PD-L1, which may contribute to immune evasion and reduced therapeutic efficacy in vivo.[6]
Suggested Troubleshooting Steps:
-
PD-L1 Expression Analysis:
-
Measure PD-L1 expression on the surface of your cancer cells (by flow cytometry) or in tumor tissue (by immunohistochemistry) after treatment with this compound.
-
-
In Vivo Combination Studies:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Aurora A kinase.[7][8] It disrupts the assembly of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[7][8]
Q2: Are there known mutations in the Aurora A kinase that confer resistance to this compound?
While acquired mutations in the drug target are a common mechanism of resistance for kinase inhibitors, specific resistance-conferring mutations in Aurora A for this compound have not been extensively documented in the public literature. Investigating the Aurora A gene sequence in resistant clones is a recommended experimental step.
Q3: What is the significance of the high selectivity of this compound for Aurora A over Aurora B?
The high selectivity is crucial because inhibition of Aurora B is associated with different cellular phenotypes, such as cytokinesis failure and polyploidy.[7] Polyploidy can lead to genomic instability, which is a potential mechanism for tumorigenesis and the development of drug resistance.[7] Therefore, the selective inhibition of Aurora A by this compound is thought to be a more targeted and potentially less resistance-prone approach compared to pan-Aurora inhibitors.[7]
Q4: What combination therapies are being explored to overcome resistance to Aurora A inhibitors?
Several combination strategies have been proposed or are under investigation:
-
With EGFR inhibitors: In EGFR-mutant lung cancer, Aurora A activation can drive resistance to EGFR inhibitors. Combining this compound with EGFR inhibitors may be a synergistic strategy.[9][10]
-
With KRAS G12C inhibitors: A clinical trial is investigating the combination of this compound with a KRAS G12C inhibitor for advanced solid tumors.[11]
-
With CDK4/6 inhibitors and Endocrine Therapy: For ER+/HER2- advanced breast cancer, a clinical trial is testing this compound as a single agent and in combination with endocrine therapy in patients previously treated with CDK4/6 inhibitors.[12]
-
With Immunotherapy: Due to the potential for PD-L1 upregulation, combining this compound with immune checkpoint inhibitors is a rational approach.[6]
Q5: How can I generate an this compound-resistant cell line for my studies?
A standard method for generating a resistant cell line involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period.
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity (vs. Aurora A) |
| Aurora A | ~0.6 | - |
| Aurora B | >600 | >1000-fold |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from publicly available information.
Table 2: Potential Combination Strategies to Overcome this compound Resistance
| Resistance Mechanism | Proposed Combination Agent | Rationale |
| Activation of PI3K/AKT Pathway | PI3K/AKT/mTOR inhibitors | To block the bypass survival signaling.[1] |
| Activation of RAS/MEK/ERK Pathway | MEK inhibitors | To inhibit the parallel survival pathway.[2] |
| Upregulation of PD-L1 | Anti-PD-1/PD-L1 antibodies | To overcome immune evasion and enhance anti-tumor immunity.[6] |
| Pre-existing EGFR mutation | EGFR inhibitors | To co-target oncogenic driver and resistance pathway in specific cancer types.[9][10] |
| Pre-existing KRAS G12C mutation | KRAS G12C inhibitors | To target the primary oncogenic driver in combination with the cell cycle inhibitor.[11] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Seeding: Plate a sensitive cancer cell line at a low density.
-
Initial Treatment: Treat the cells with this compound at a concentration around the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume proliferation, passage them and increase the concentration of this compound in a stepwise manner.
-
Maintenance Culture: Maintain the resistant cell population in a continuous culture with the highest tolerated dose of this compound.
-
Verification of Resistance: Periodically assess the IC50 of the resistant cell line compared to the parental line using a cell viability assay.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration.
Protocol 3: Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: Lyse the parental and resistant cells (with and without this compound treatment) using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins in the pathway of interest (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Visualizations
Caption: Overview of this compound action and potential resistance mechanisms.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of Aurora-A kinase in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aurora-kinase-a-drives-the-evolution-of-resistance-to-third-generation-egfr-inhibitors-in-lung-cancer - Ask this paper | Bohrium [bohrium.com]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance Mechanisms to Combined CDK4/6 Inhibitors and Endocrine Therapy in ER+/HER2− Advanced Breast Cancer: Biomarkers and Potential Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating LY3295668: A Technical Guide to Optimizing Dosage and Minimizing Off-Target Effects
For Immediate Use by Research, Scientific, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing LY3295668, a potent and highly selective Aurora A kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges, with a core focus on optimizing dosage to achieve maximal on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, orally bioavailable inhibitor of Aurora A kinase (AURKA), a serine/threonine kinase crucial for proper mitotic progression.[1][2] By binding to and inhibiting AURKA, this compound disrupts the assembly of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells that overexpress this kinase.[3]
Q2: How selective is this compound for Aurora A kinase?
A2: this compound exhibits high selectivity for Aurora A over Aurora B kinase, with studies demonstrating over a 1,000-fold greater potency for Aurora A.[4][5] This selectivity is significant because the inhibition of Aurora B is associated with different cellular phenotypes, such as cytokinesis failure and polyploidy, which may lead to unwanted toxicities.[3]
Q3: What are the known off-target effects of this compound?
A3: In a comprehensive kinase binding profile of 489 protein kinases, this compound demonstrated significant binding activity (IC50 < 0.1 μmol/L) for only three other kinases besides Aurora A.[6][7] One of these has been identified as EphA2.[6][7] Researchers should be mindful of potential EphA2-related signaling pathway modulation, especially at higher concentrations of this compound. The identities of the other two kinases with potential off-target binding are not yet publicly available.
Troubleshooting Guide: Off-Target Effects
Issue: Unexplained or unexpected phenotypic changes in experimental models that are inconsistent with known Aurora A inhibition.
Potential Cause: Off-target activity of this compound, particularly at higher concentrations. The EphA2 receptor tyrosine kinase is a known off-target and its activation or inhibition can impact cell migration, invasion, and proliferation.[5][8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) | Selectivity vs. Aurora A | Reference |
| Aurora A | 0.00112 | - | [6][10] |
| Aurora B | 1.51 | ~1348-fold | [6][10] |
| EphA2 | < 0.1 | - | [6][7] |
| Other Kinases | > 0.1 (for 485/489 tested) | - | [6][7] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H446 | Small Cell Lung Carcinoma | 0.00059 | [6][10] |
| HeLa | Cervical Adenocarcinoma | 0.053 | [10] |
| MCC-9 | Merkel Cell Carcinoma | ~0.035 | [5] |
| MCC-3 | Merkel Cell Carcinoma | ~0.070 | [5] |
| MKL-1 | Merkel Cell Carcinoma | ~0.100 | [5] |
Table 3: Common Treatment-Emergent Adverse Events from Phase 1 Clinical Trial (NCT03092934)
| Adverse Event | Frequency (%) | Grade 3/4 Frequency (%) | Reference |
| Mucositis | 67 | 1 (Grade 3), 1 (Grade 4) | [1][2][10] |
| Diarrhea | - | 1 (Grade 3) | [1][2][10] |
| Fatigue | - | - | [1][2][10] |
| Alopecia | - | - | [1][2][10] |
| Anorexia | - | - | [1][2][10] |
| Constipation | - | - | [1][2][10] |
| Nausea | - | - | [1][2][10] |
| Note: The Maximum Tolerated Dose (MTD) was determined to be 25 mg twice daily (BID).[1][2][10] |
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 8 x 10^5 cells per well and allow them to recover for 4 hours.
-
Treatment: Expose cells to a serial dilution of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Assay: Add Cell Counting Kit-8 (CCK-8) reagent (10% of the culture volume) to each well and incubate for an additional 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) using nonlinear regression analysis.[3]
Protocol 2: Apoptosis Assay (IncuCyte® Caspase-3/7 Assay)
-
Cell Seeding: Plate NCI-H446 or Calu-6 cells on Costar 3596 plates.
-
Reagent Preparation: Prepare the desired concentrations of this compound in media containing the IncuCyte® Caspase-3/7 Reagent.
-
Treatment: Add the this compound/Caspase-3/7 reagent mixture to the cells.
-
Imaging: Place the plate in an IncuCyte® Live-Cell Analysis System and capture phase-contrast and green fluorescent images every 2 hours for 24, 48, or 72 hours.
-
Analysis: Quantify the number of green fluorescent (apoptotic) cells over time using the integrated software.[4]
Protocol 3: Immunofluorescence Staining for Mitotic Spindle Analysis
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at the desired concentration and duration.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin to visualize microtubules.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the mitotic spindles using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A simplified diagram of the Aurora A kinase signaling pathway.
Caption: A general workflow for in vitro and in vivo studies using this compound.
References
- 1. Aurora kinase A inhibitor, this compound erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging strategies for EphA2 receptor targeting for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of LY3295668 in Aqueous Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of LY3295668. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: There are varying reports on the aqueous solubility of this compound. One study reports a high aqueous solubility of 1.89 mg/mL[1][2]. However, other sources characterize it as "slightly soluble" in water, with a solubility range of 0.1-1 mg/mL[3]. This discrepancy may be due to differences in experimental conditions, such as pH and buffer composition. It is advisable to empirically determine the solubility in your specific aqueous buffer system.
Q2: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A2: Direct dissolution of this compound in purely aqueous buffers can be challenging. It is highly recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO)[4][5]. This compound is readily soluble in DMSO, with reported solubilities as high as 98 mg/mL to 100 mg/mL[5][6]. Once a clear stock solution is achieved, it can be serially diluted into your aqueous experimental buffer.
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous phase is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, to minimize solvent-induced artifacts in biological assays. However, a slightly higher DMSO concentration may be necessary to maintain solubility.
-
Vortexing/Mixing: When diluting the DMSO stock, add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that can lead to precipitation.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock may help improve solubility. However, be mindful of the temperature stability of this compound and other components in your experiment.
-
Use of Co-solvents: For in vivo studies or challenging in vitro systems, co-solvents in addition to DMSO may be necessary. Formulations using PEG300, Tween-80, and saline have been reported[6][7].
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing the initial DMSO stock solution[7]. A brief period of sonication in a water bath can help break up any small aggregates and ensure a homogenous solution. If precipitation occurs upon dilution into an aqueous buffer, sonication of the final solution may also help, but care should be taken to avoid degradation of the compound or other experimental components.
Q5: How should I store this compound solutions?
A5: For long-term storage, it is recommended to store this compound as a solid powder at -20°C in a dry, dark place[4]. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months or at -80°C for longer periods (up to a year)[5][7].
Physicochemical and Solubility Data
The following table summarizes the key physicochemical and solubility properties of this compound based on available data.
| Property | Value | Source(s) |
| Molecular Weight | 489.95 g/mol | [5][7] |
| Chemical Formula | C24H26ClF2N5O2 | [5][7] |
| Aqueous Solubility | 1.89 mg/mL | [1][2] |
| 0.1 - 1 mg/mL (Slightly soluble) | [3] | |
| Insoluble | [5] | |
| DMSO Solubility | 80 mg/mL | [7] |
| 98 mg/mL | [5] | |
| 100 mg/mL | [6] | |
| Ethanol Solubility | 1-10 mg/mL (Sparingly soluble) | [3] |
| 15 mg/mL | [5] | |
| Acetonitrile Solubility | 0.1 - 1 mg/mL (Slightly soluble) | [3] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer
This protocol provides a step-by-step method for the solubilization of this compound for use in typical in vitro cell-based assays.
-
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Target aqueous buffer (e.g., sterile Phosphate-Buffered Saline (PBS) or cell culture medium)
-
-
Preparation of a 10 mM DMSO Stock Solution: a. Calculate the mass of this compound powder required to make a 10 mM stock solution. (Molecular Weight = 489.95 g/mol ). For 1 mL of a 10 mM stock, you will need 4.8995 mg of this compound. b. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. e. If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Dilution of DMSO Stock into Aqueous Buffer: a. Warm your target aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C). b. Perform serial dilutions of the 10 mM DMSO stock solution in the aqueous buffer to achieve your final desired concentrations. c. For each dilution step, add the small volume of the higher concentration stock to the larger volume of the aqueous buffer. d. Immediately after adding the stock solution, vortex the mixture thoroughly to ensure rapid dispersion and minimize precipitation. e. Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). f. Important: Prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.
Simplified Signaling Pathway of this compound
Caption: The inhibitory effect of this compound on the Aurora A kinase signaling pathway.
References
Technical Support Center: Investigating Variability in LY3295668 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address variability in the efficacy of LY3295668 across different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of Aurora Kinase A (AURKA).[1][2] It has over 1,000-fold selectivity for AURKA versus Aurora Kinase B (AURKB).[1][2] Its primary mode of action is to disrupt mitotic processes, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[3]
Q2: We are observing significant differences in this compound efficacy between our cancer cell lines. What are the potential reasons for this?
A2: Variability in the efficacy of this compound is expected and can be attributed to several key molecular and cellular factors:
-
Retinoblastoma (RB1) Gene Status: The most significant factor is the status of the RB1 tumor suppressor gene. Cell lines with a loss-of-function mutation in RB1 (RB1-deficient) exhibit a heightened sensitivity to this compound.[1][2][4] This is due to a synthetic lethal interaction between RB1 deficiency and AURKA inhibition.[1][2][4]
-
Spindle-Assembly Checkpoint (SAC) Integrity: A functional spindle-assembly checkpoint is crucial for the cytotoxic effects of this compound in RB1-deficient cancers.[1][2][4] The SAC creates a dependency on AURKA for mitotic exit and survival in these cells.[1][2]
-
p53 Pathway Status: The tumor suppressor p53 can influence the cellular response to Aurora kinase inhibitors.[5] Overexpression of AURKA can inhibit p53 family members, suppressing apoptosis and cell cycle arrest.[6] The p53 status of your cell lines may therefore contribute to the observed differences in sensitivity.
-
Expression Levels of AURKA and its Interacting Partners: While overexpression of AURKA is common in many cancers, the levels can vary between cell lines.[7][8] Additionally, the expression of AURKA-interacting proteins, such as TPX2, can modulate its activity and inhibitor sensitivity.[9][10][11]
-
Activity of Other Oncogenic Pathways: The activation state of other signaling pathways, such as Ras/Raf/MEK/ERK and PI3K/Akt/mTOR, can influence the cellular context and response to AURKA inhibition.[7][12]
Q3: Is there a known biomarker to predict sensitivity to this compound?
A3: The primary predictive biomarker for sensitivity to this compound is the loss-of-function mutation in the RB1 gene .[1][2][4] Researchers should characterize the RB1 status of their cell lines to better interpret efficacy data.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting inconsistent or variable results in your in vitro experiments with this compound.
Problem: High Variability in IC50 Values Across Replicates
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding density across all wells and plates. Use a calibrated automated cell counter if possible. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of your stock solution. |
| Cell Line Instability | Perform cell line authentication (e.g., short tandem repeat profiling) to ensure the identity and purity of your cell lines. Monitor for changes in morphology and growth rate. |
Problem: Cell Line Expected to be Sensitive Shows Resistance
| Potential Cause | Recommended Action |
| Incorrect RB1 Status Assumption | Verify the RB1 status of your cell line through sequencing or western blot analysis for the RB1 protein. |
| Compromised Spindle-Assembly Checkpoint (SAC) | Assess the functionality of the SAC in your cell line. This can be done by treating cells with a microtubule-depolymerizing agent (e.g., nocodazole) and analyzing mitotic arrest by flow cytometry. |
| Acquired Resistance | If the cell line has been continuously cultured with low levels of this compound or other AURKA inhibitors, it may have developed resistance. Consider using a fresh, low-passage vial of the cell line. |
| High Expression of Drug Efflux Pumps | Evaluate the expression of ABC transporters which can actively pump the drug out of the cell. |
Experimental Protocols
Assessment of Cell Viability (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Perform a cell count and adjust the cell suspension to the desired seeding density (optimized for each cell line to ensure logarithmic growth throughout the assay).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for a period equivalent to two cell doubling times (typically 48-72 hours).[1]
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the log-transformed drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Western Blot Analysis for RB1 and Phospho-Histone H3
This protocol allows for the assessment of RB1 protein expression and AURKB activity (as a measure of selectivity).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RB1, anti-phospho-Histone H3 (Ser10), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification:
-
Thaw cell lysates on ice and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-RB1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for phospho-Histone H3 and the loading control.
-
Visualizations
Signaling Pathway of Aurora Kinase A and its Interactors
Caption: Aurora Kinase A signaling and its crosstalk with key cancer pathways.
Troubleshooting Workflow for this compound Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. rjlbpcs.com [rjlbpcs.com]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 11. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of LY3295668 in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing LY3295668 in combination therapies. Our goal is to help improve the therapeutic index of your experimental designs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro and in vivo experiments involving this compound in combination with other therapeutic agents.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| In Vitro Assays | ||
| Higher-than-expected cytotoxicity in control cell lines | Off-target effects of this compound or the combination agent. Cellular stress due to prolonged incubation or high solvent concentration (e.g., DMSO). | Titrate both drugs to determine the optimal concentration range. Ensure final DMSO concentration is below 0.1%. Run single-agent controls for both this compound and the combination drug. |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) | Cell seeding density variability. Drug instability in culture media. Interference of the drug with the assay reagent. | Optimize and standardize cell seeding protocols. Prepare fresh drug dilutions for each experiment. Test for assay interference by running controls with drug in cell-free media. |
| Difficulty in interpreting synergy/antagonism data (e.g., Combination Index < 1) | Inappropriate dose ratio of the combined drugs. The chosen cell line may not be sensitive to the specific combination. | Perform a dose-matrix experiment with varying concentrations of both drugs to identify synergistic ratios. Select cell lines with known sensitivity to at least one of the agents, such as those with MYC/MYCN amplification for this compound.[1] |
| Unexpected cell cycle arrest profile | The combination agent may have a dominant effect on the cell cycle, masking the G2/M arrest typical of Aurora A inhibition. | Perform time-course experiments to observe early and late effects on the cell cycle. Analyze cell cycle profiles for each agent individually and in combination. |
| In Vivo (Xenograft) Studies | ||
| Poor tumor growth in control animals | Suboptimal number of cells injected. Poor cell viability at the time of injection. The chosen mouse strain is not suitable. | Ensure cells are in the exponential growth phase and have high viability before injection.[2] Use an appropriate number of cells (e.g., 5 x 10^6).[3] Consider using Matrigel to support initial tumor engraftment.[2] |
| High toxicity and weight loss in combination therapy group | Overlapping toxicities of this compound and the combination agent. Suboptimal dosing schedule. | Reduce the dose of one or both agents. Implement a staggered dosing schedule. Closely monitor animal health and body weight. |
| Tumor relapse after treatment cessation | Presence of a drug-resistant cell population. Insufficient treatment duration to eradicate all cancer cells. | Consider a maintenance therapy schedule with a lower dose. Analyze relapsed tumors for markers of resistance. |
| Variability in tumor volume within the same treatment group | Inconsistent tumor cell implantation. Differences in individual animal responses. | Standardize the injection technique to ensure consistent cell delivery. Increase the number of animals per group to improve statistical power. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, selective inhibitor of Aurora A kinase, a serine/threonine kinase crucial for mitotic progression.[4] By inhibiting Aurora A, this compound disrupts the assembly of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[4][5] Its high selectivity for Aurora A over Aurora B is intended to minimize hematologic toxicities associated with Aurora B inhibition.[1]
Q2: Why is MYC/MYCN amplification a predictor of sensitivity to this compound?
A2: Aurora A kinase has been shown to stabilize and increase the expression of the MYCN protein.[1] Tumors with MYC/MYCN amplification are often dependent on this pathway for their growth and survival. By inhibiting Aurora A, this compound can destabilize MYCN, making it a promising therapeutic strategy for MYC/MYCN-driven tumors like neuroblastoma.[1]
Q3: What are the common side effects observed with this compound in clinical trials?
A3: In clinical studies, common treatment-related adverse events for this compound include mucositis, diarrhea, fatigue, alopecia, anorexia, constipation, and nausea.[6] In combination therapies, myelosuppression (such as neutropenia) has been a significant high-grade toxicity.[7]
Q4: How should I determine the optimal dose ratio for a combination study with this compound?
A4: To determine the optimal dose ratio, a checkerboard or matrix-style experiment is recommended. This involves testing a range of concentrations of this compound against a range of concentrations of the combination agent. The resulting data can be analyzed using synergy models like the Chou-Talalay method to calculate a Combination Index (CI), where a CI less than 1 suggests synergy.
Q5: Can I use this compound in combination with immunotherapy?
A5: While current published data primarily focuses on combinations with chemotherapy and other targeted agents, the potential for combination with immunotherapy is an area of active research. The immunomodulatory effects of Aurora A kinase inhibition are not yet fully understood. Preclinical studies would be necessary to evaluate the rationale and potential efficacy of such a combination.
Quantitative Data from Combination Studies
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in combination therapies.
Table 1: Clinical Trial Data for this compound in Combination with Topotecan and Cyclophosphamide in Relapsed/Refractory Neuroblastoma [7]
| Parameter | Value |
| Patient Population | Children with relapsed/refractory neuroblastoma |
| Dose Levels Evaluated | 12 and 15 mg/m² this compound orally twice daily |
| Recommended Phase 2 Dose | 15 mg/m² |
| Dose-Limiting Toxicities (Combination) | Grade 3 mucositis and Grade 4 neutropenia (in one patient) |
| Response Rate (Overall) | 8% |
| Disease Control Rate (Overall) | 52% |
| Partial Response (Combination) | 2 patients |
| Minor Response (Combination) | 2 patients |
| Stable Disease (Combination) | 6 patients |
Table 2: Monotherapy and Combination Therapy Adverse Events (Phase 1) [6][7][8]
| Adverse Event | Frequency (Monotherapy) | Frequency (Combination w/ Topotecan & Cyclophosphamide) |
| Mucositis | 67% | High |
| Diarrhea | Common | Common |
| Fatigue | Common | Common |
| Myelosuppression (Grade ≥3) | Less common | 72% (as a treatment-related adverse event) |
Experimental Protocols
Detailed methodologies for key experiments to assess the therapeutic index of this compound in combination therapies are provided below.
In Vitro Cell Viability Assay (CCK-8)
This protocol is adapted from a study on the effects of this compound (also referred to as AK-01) on Merkel cell carcinoma.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 8 x 10^5 cells per well and allow them to recover for 4 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound and/or the combination agent for 72 hours. Include vehicle-treated (e.g., DMSO) wells as a control.
-
Assay: Add Cell Counting Kit-8 (CCK-8) reagent (10% of the culture volume) to each well and incubate for an additional 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This is a standard protocol for detecting apoptosis by flow cytometry.[10][11]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or both for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
In Vivo Tumor Xenograft Study
This is a general protocol for assessing in vivo antitumor efficacy.[2][3][12]
-
Cell Preparation: Harvest cancer cells in their exponential growth phase and resuspend them in a sterile solution (e.g., PBS or media), potentially with Matrigel.
-
Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment groups (vehicle control, this compound alone, combination agent alone, and this compound + combination agent).
-
Drug Administration: Administer this compound orally (e.g., formulated in 20% HPBCD in phosphate buffer pH 2) and the combination agent according to the desired schedule and route of administration.[12]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Aurora A Signaling Pathway
Caption: Aurora A Kinase is a key regulator of mitosis, activated by proteins like TPX2 and PLK1.
Experimental Workflow for Combination Therapy
Caption: A stepwise workflow for evaluating this compound combination therapies, from in vitro to in vivo.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common sources of error in in vitro experiments.
References
- 1. ascopubs.org [ascopubs.org]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. apexbt.com [apexbt.com]
- 5. rupress.org [rupress.org]
- 6. Aurora kinase A inhibitor, this compound erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1 dose-escalation study of this compound erbumine as monotherapy and in combination with topotecan and cyclophosphamide in children with relapsed/refractory neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Hematologic Toxicity of Aurora Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage hematologic toxicity associated with Aurora kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematologic toxicities observed with Aurora kinase inhibitors?
A1: The most frequently reported hematologic toxicities are neutropenia, thrombocytopenia, anemia, and leukopenia.[1][2] The severity of these toxicities can be dose-limiting. Febrile neutropenia, a serious complication of severe neutropenia, has also been observed in clinical trials.[1][3][4]
Q2: What is the underlying mechanism of Aurora kinase inhibitor-induced hematologic toxicity?
A2: Aurora kinases, particularly Aurora A and B, are crucial for proper cell division (mitosis).[5][6][7][8][9] Hematopoietic stem and progenitor cells are highly proliferative and are therefore sensitive to the anti-mitotic effects of Aurora kinase inhibitors. Inhibition of Aurora kinases in these cells can lead to mitotic arrest, apoptosis, and impaired production of mature blood cells, resulting in cytopenias.[5][10] Aurora kinase A (AURKA) is known to be essential for normal hematopoiesis.[5][10][11][12]
Q3: Are the hematologic toxicities reversible?
A3: Yes, in most preclinical and clinical observations, hematologic toxicities associated with Aurora kinase inhibitors are reversible upon dose reduction or cessation of treatment.[13] The recovery of blood cell counts typically begins within one to two weeks after stopping the drug.[14]
Q4: Do different types of Aurora kinase inhibitors (e.g., pan-inhibitors vs. selective inhibitors) have different hematologic toxicity profiles?
A4: While hematologic toxicity is a class effect, the profile can vary. Pan-Aurora kinase inhibitors may have a broader impact on hematopoiesis. Selective Aurora A inhibitors still cause myelosuppression, as AURKA is essential for hematopoietic stem cell function.[5][10][11][12] Inhibitors that also target other kinases involved in hematopoiesis, such as FLT3, may have a more complex or pronounced hematologic toxicity profile.[15]
Troubleshooting Guides
Issue 1: Unexpectedly High Myelosuppression in In Vitro Assays
Symptoms:
-
Significantly lower IC50 values in colony-forming unit (CFU) assays with hematopoietic progenitor cells compared to cancer cell lines.
-
Complete ablation of colony formation at low concentrations of the inhibitor.
Possible Causes and Troubleshooting Steps:
-
High Proliferative Rate of Progenitor Cells: Hematopoietic progenitors have a high rate of cell division, making them particularly sensitive to anti-mitotic agents. This is an expected on-target effect.
-
Off-Target Effects: The inhibitor may be hitting other kinases crucial for hematopoietic cell survival and proliferation.
-
Action: Perform a broad kinase panel screening to identify potential off-target activities.
-
-
Incorrect Drug Concentration or Exposure Time:
-
Action: Verify the serial dilutions of the inhibitor. Perform a time-course experiment to assess the impact of shorter exposure times.
-
-
Suboptimal Culture Conditions:
Issue 2: Severe Neutropenia or Thrombocytopenia in In Vivo Models
Symptoms:
-
Rapid and severe decline in neutrophil or platelet counts in preclinical models (e.g., mice).
-
Signs of distress in animals, such as bleeding or infection.
Possible Causes and Troubleshooting Steps:
-
Dose-Limiting Toxicity: The administered dose may be too high for the hematopoietic system to tolerate.
-
Action: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) with respect to hematologic parameters. Consider alternative dosing schedules (e.g., intermittent dosing) to allow for bone marrow recovery.
-
-
Modeling Supportive Care: In clinical settings, growth factors like G-CSF are used to manage neutropenia.
-
Action: To investigate mitigation strategies, consider co-administering recombinant murine G-CSF in your in vivo model to see if it ameliorates the neutropenia.
-
-
Animal Model Sensitivity: The chosen animal strain may be particularly sensitive to the myelosuppressive effects of the drug.
-
Action: Review literature for the hematopoietic characteristics of the specific mouse or rat strain being used. If possible, confirm findings in a second strain.
-
Quantitative Data on Hematologic Toxicities
The following tables summarize the incidence of Grade ≥3 hematologic adverse events for several Aurora kinase inhibitors based on published clinical trial data.
Table 1: Hematologic Toxicity of Alisertib (Aurora A Inhibitor)
| Adverse Event | Incidence (Grade ≥3) |
| Neutropenia | 50% - 63% |
| Leukopenia | 42% - 54% |
| Anemia | 35% |
| Thrombocytopenia | 31% - 33% |
| Febrile Neutropenia | 13% |
Data compiled from multiple studies.[1]
Table 2: Hematologic Toxicity of Danusertib (Pan-Aurora Kinase Inhibitor)
| Adverse Event | Incidence (Grade ≥3) |
| Neutropenia | 86% |
| Febrile Neutropenia | 17% - 38% |
| Anemia | 21% |
| Thrombocytopenia | 14% - 25% |
Data compiled from multiple studies.
Table 3: Hematologic Toxicity of Barasertib (Aurora B Inhibitor)
| Adverse Event | Incidence (Grade ≥3) |
| Febrile Neutropenia | 59% - 75% |
| Neutropenia | Reported as common |
| Stomatitis/Mucositis | 50% |
Data compiled from multiple studies.[18]
Experimental Protocols
Protocol 1: In Vitro Myelosuppression Assessment using Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
Objective: To determine the inhibitory effect of an Aurora kinase inhibitor on the proliferation and differentiation of myeloid progenitor cells.
Materials:
-
Bone marrow mononuclear cells (BMMNCs) from human or mouse.
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
MethoCult™ medium containing recombinant cytokines (e.g., SCF, IL-3, IL-6, GM-CSF).[1]
-
Aurora kinase inhibitor stock solution and vehicle control.
-
35 mm culture dishes.
Procedure:
-
Isolate BMMNCs from fresh bone marrow using density gradient centrifugation.
-
Resuspend cells in IMDM with 2% FBS and perform a cell count.
-
Prepare serial dilutions of the Aurora kinase inhibitor and vehicle control.
-
Add the appropriate cell number (e.g., 1 x 10^4 cells for murine, 5 x 10^4 for human) to tubes containing MethoCult™ medium.
-
Add the different concentrations of the inhibitor or vehicle to the corresponding tubes and vortex thoroughly.
-
Dispense 1.1 mL of the cell/MethoCult™ mixture into duplicate 35 mm culture dishes.
-
Gently rotate the dishes to ensure even distribution.
-
Place the culture dishes in a larger petri dish with a water-filled dish to maintain humidity.
-
Incubate at 37°C, 5% CO2 for 7-14 days (7 days for mouse, 14 for human).[5]
-
Count colonies (aggregates of >40 cells) using an inverted microscope.
Data Analysis:
-
Calculate the mean number of colonies for each concentration.
-
Normalize the data to the vehicle control (100% colony formation).
-
Plot the percentage of colony formation against the inhibitor concentration and determine the IC50 value.
Troubleshooting:
-
Low/No Colony Growth in Control: Check the viability of the BMMNCs, the quality and storage of the MethoCult™ medium and cytokines, and the incubator conditions (temperature, CO2, humidity).
-
High Variability Between Replicates: Ensure homogenous mixing of cells and inhibitor in the viscous MethoCult™ medium. Plate with precision.
Protocol 2: In Vivo Assessment of Hematologic Toxicity in Mice
Objective: To evaluate the effect of an Aurora kinase inhibitor on peripheral blood counts and bone marrow cellularity in a murine model.
Materials:
-
Appropriate mouse strain (e.g., C57BL/6).
-
Aurora kinase inhibitor formulated for in vivo administration.
-
Vehicle control.
-
EDTA-coated microtainer tubes for blood collection.
-
Hematology analyzer.
-
Reagents for bone marrow isolation.
Procedure:
-
Acclimatize animals and take baseline blood samples via tail vein or saphenous vein.
-
Administer the Aurora kinase inhibitor and vehicle control to respective groups of mice according to the desired dose and schedule.
-
Collect blood samples at predetermined time points (e.g., daily or every other day) for a complete blood count (CBC) with differential.
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, bleeding).
-
At the end of the study, euthanize the animals and harvest femurs and tibias to assess bone marrow cellularity.
-
Bone marrow cells can be flushed, counted, and used for flow cytometric analysis of hematopoietic stem and progenitor cell populations or for ex vivo CFU assays.[1]
Data Analysis:
-
Plot the mean cell counts (neutrophils, platelets, red blood cells, etc.) over time for each treatment group.
-
Determine the nadir (lowest point) of the cell counts and the time to recovery.
-
Compare the bone marrow cellularity between treatment and control groups.
Troubleshooting:
-
Difficulty with Blood Collection: Ensure proper technique and use appropriate-sized needles and collection tubes to avoid hemolysis and clotting.
-
Variable Drug Exposure: Ensure accurate dosing and appropriate formulation for the chosen route of administration.
Visualizations
Caption: Aurora Kinase signaling in mitosis and the mechanism of hematologic toxicity.
Caption: Troubleshooting workflow for managing hematologic toxicity.
References
- 1. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Drug-induced thrombocytopenia: development of a novel NOD/SCID mouse model to evaluate clearance of circulating platelets by drug-dependent antibodies and the efficacy of IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. dls.com [dls.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinase A is required for hematopoiesis but is dispensable for murine megakaryocyte endomitosis and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Aurora kinase A is required for hematopoiesis but is dispensable for murine megakaryocyte endomitosis and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Hematologic toxicities of small molecule tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. Standardization of the CFU-GM assay using hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results in LY3295668 (Tirzepatide) Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in cell viability assays with LY3295668, also known as Tirzepatide.
Part 1: Frequently Asked Questions (FAQs)
Q1: I am using this compound, and my cell viability is decreasing. I expected it to promote cell survival. Why is this happening?
A1: This is a critical point of potential confusion. The laboratory code this compound has been associated with at least two different compounds in scientific literature:
-
Tirzepatide: A dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. This compound is primarily investigated for its metabolic effects, including improving pancreatic β-cell function and survival.
-
An Aurora Kinase A Inhibitor: Another compound with the same internal designation has been developed as a cancer therapeutic. Aurora Kinase A inhibitors are expected to decrease cell viability by inducing mitotic arrest and apoptosis.[1][2][3][4][5][6]
It is crucial to confirm the identity of your compound. If you are working with Tirzepatide, a decrease in cell viability is an unexpected result that requires further investigation. This guide will focus on troubleshooting unexpected cytotoxicity with Tirzepatide (this compound).
Q2: What is the expected effect of Tirzepatide (this compound) on cell viability?
A2: As a dual GIP/GLP-1 receptor agonist, Tirzepatide is generally expected to have pro-survival and pro-proliferative effects in specific cell types, particularly pancreatic β-cells.[7][8] These effects are mediated through the activation of downstream signaling pathways that promote cell growth, differentiation, and survival, while inhibiting apoptosis.[6]
Q3: Can Tirzepatide (this compound) have cytotoxic effects on cancer cells?
A3: Current research suggests that the anti-tumor effects of Tirzepatide are primarily indirect. In preclinical models of obesity-related cancers, Tirzepatide has been shown to reduce tumor growth by reversing metabolic dysregulation and improving anti-tumor immune responses, rather than by directly killing cancer cells.[9][10][11][12] In vitro studies on some cancer cell lines have shown no direct effect on proliferation.[9][10] Therefore, observing direct cytotoxicity in a cancer cell line might be an unexpected, off-target effect or an experimental artifact.
Q4: Are there any known off-target effects of Tirzepatide (this compound) that could explain a decrease in cell viability?
A4: While specific cytotoxic off-target effects of Tirzepatide are not widely documented, all pharmacological agents have the potential for off-target activities, especially at high concentrations. The observed cytotoxicity could be specific to the cell line being used, potentially due to the expression of unforeseen targets or unique metabolic vulnerabilities.
Q5: Could my cell viability assay be giving a false-positive result for cytotoxicity?
A5: Yes, this is a significant possibility. Many factors can lead to artifacts in cell viability assays. These can include direct interference of the compound with the assay reagents, issues with cell culture conditions, or improper assay execution. The "Troubleshooting Guide" section below provides a detailed breakdown of potential experimental issues.
Part 2: Troubleshooting Guides
Unexpected Decrease in Cell Viability with Tirzepatide (this compound)
If you are observing a dose-dependent decrease in cell viability when treating with Tirzepatide (this compound), a systematic troubleshooting approach is necessary.
Caption: A stepwise guide to troubleshooting unexpected cytotoxic results.
| Potential Problem | Possible Cause | Recommended Action |
| Assay Interference | The compound absorbs light at the same wavelength as the assay readout. | Run a cell-free control with the compound and assay reagents. A significant absorbance reading indicates interference. |
| The compound has reducing or oxidizing properties, affecting redox-based assays (e.g., MTT, resazurin). | Test the compound's effect on the assay reagent in a cell-free system. Consider using an ATP-based assay (e.g., CellTiter-Glo) which is less susceptible to redox interference. | |
| The compound precipitates at the concentrations used, scattering light. | Visually inspect wells under a microscope. If precipitate is present, consider using a different solvent or lowering the concentration. | |
| Cell Culture Issues | Mycoplasma contamination. | Test for mycoplasma. Contamination can alter cellular metabolism and response to treatments. |
| High cell passage number. | Use cells with a lower passage number. High passage numbers can lead to genetic drift and altered phenotypes. | |
| Unhealthy or stressed cells at the time of treatment. | Ensure cells are in the logarithmic growth phase and have uniform morphology before adding the compound. | |
| Inconsistent cell seeding. | Use a hemocytometer for accurate cell counting and ensure a homogenous cell suspension before plating. | |
| Compound-Related Issues | Compound degradation. | Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. |
| High concentrations leading to off-target effects. | Perform a wide dose-response curve to determine if the cytotoxicity is only observed at very high, non-physiological concentrations. | |
| Solvent toxicity. | Run a vehicle control with the highest concentration of the solvent used to dissolve the compound. |
Part 3: Experimental Protocols
MTT Cell Viability Assay Protocol
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
Treat cells with various concentrations of this compound (Tirzepatide) and appropriate controls (vehicle and untreated).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at 570 nm using a microplate reader.
Caption: The sequential steps of the MTT cell viability assay.
RealTime-Glo™ MT Cell Viability Assay Protocol
The RealTime-Glo™ assay measures cell viability in real-time by quantifying the reducing potential of viable cells.[13]
Materials:
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Prepare the 2X RealTime-Glo™ reagent by diluting the substrate and NanoLuc® enzyme in the desired culture medium according to the manufacturer's instructions.
-
Dispense cells in 50 µL of culture medium into the wells of an opaque-walled 96-well plate.
-
Add 50 µL of the 2X RealTime-Glo™ reagent containing the desired concentration of this compound (Tirzepatide) to each well.
-
Mix briefly on a plate shaker.
-
Place the plate in a luminometer capable of maintaining a 37°C and 5% CO2 environment.
-
Measure luminescence at desired time points (e.g., every hour for 72 hours).
Caption: The workflow for the RealTime-Glo™ cell viability assay.
Part 4: Signaling Pathways
Understanding the signaling pathways activated by GIP and GLP-1 is essential for interpreting experimental results. Tirzepatide (this compound) activates both of these pathways.
GIP Receptor Signaling Pathway
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. RealTime-Glo™ MT Cell Viability Assay | 生死細胞判別アッセイ [promega.jp]
- 8. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. broadpharm.com [broadpharm.com]
- 11. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 12. RealTime-Glo™ MT Cell Viability Assay [protocols.io]
- 13. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.com]
Technical Support Center: LY3295668 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of LY3295668. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for this compound for in vivo studies?
A1: A widely cited and effective formulation for in vivo animal studies consists of this compound dissolved in a solution of 20% 2-hydroxypropyl-β-cyclodextrin (HPBCD) in a 25 mmol/L phosphate buffer adjusted to pH 2 with hydrochloric acid[1]. This formulation provides a clear solution suitable for administration.
Q2: What are the known solubility characteristics of this compound?
A2: this compound has an aqueous solubility of 1.89 mg/mL[1]. Its solubility is significantly higher in organic solvents. For optimal results, it is recommended to use fresh, anhydrous DMSO, as its hygroscopic nature can reduce the compound's solubility[2][3]. Detailed solubility data is provided in the table below.
Q3: What administration routes and dosages have been used in preclinical models?
A3: this compound has been successfully administered via oral gavage in mouse models[3]. Dosages such as 40 mg/kg per day and 50 mg/kg have been shown to be effective in decreasing tumor volume in xenograft models[3][4]. In clinical trials, a twice-daily oral administration schedule was used[5].
Q4: How should this compound powder and stock solutions be stored?
A4: For long-term storage, the solid powder form of this compound should be kept at -20°C, where it is stable for at least three to four years[3][4]. Stock solutions prepared in a solvent like DMSO should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month[3]. Storing solutions under nitrogen is also recommended[2][6].
Data Presentation: Solubility and Formulation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Aqueous (pH not specified) | 1.89 mg/mL | [1] |
| Water | Insoluble / Slightly Soluble (0.1-1 mg/mL) | [3][4] |
| DMSO | 80 - 98 mg/mL | [2][3] |
| Ethanol | ~15 mg/mL (Sparingly Soluble: 1-10 mg/mL) | [3][4] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [4] |
Table 2: Example Formulations for In Vivo Administration
| Protocol | Formulation Composition | Achieved Solubility | Source |
| 1 (Published) | 20% HPBCD in 25 mmol/L phosphate buffer (pH 2) | Not specified, used for in vivo efficacy | [1] |
| 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 4 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| 5 | 1% DMSO, 99% Saline | ≥ 0.5 mg/mL | [6] |
Troubleshooting Guide
Problem: My this compound formulation shows precipitation.
-
Cause: This may be due to incomplete dissolution or the compound crashing out of solution upon addition of aqueous components.
-
Solution:
-
Ensure the initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved before adding co-solvents or aqueous buffers.
-
Gentle warming (e.g., to 37°C) and/or sonication in an ultrasonic bath can significantly aid in dissolving the compound[2][7].
-
When preparing a multi-component vehicle, add each solvent sequentially and ensure the mixture is homogeneous before adding the next component[2].
-
Problem: I am observing low or inconsistent efficacy in my animal model.
-
Cause: This could be related to poor bioavailability from the chosen formulation, improper administration, or degradation of the compound.
-
Solution:
-
Verify Formulation: Re-evaluate the formulation strategy. For oral administration, formulations using cyclodextrins (HPBCD or SBE-β-CD) or lipid-based vehicles (Corn Oil) can enhance absorption[1][2].
-
Check Compound Stability: Ensure that stock solutions have been stored correctly and are within their recommended use period. Avoid repeated freeze-thaw cycles by using aliquots[3].
-
Confirm Dosing Accuracy: Double-check all calculations for dosage based on animal weight and ensure accurate administration volumes.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of HPBCD-Based Formulation
This protocol is based on the formulation used in key preclinical studies[1].
-
Prepare the Vehicle:
-
Prepare a 25 mmol/L phosphate buffer.
-
Dissolve 2-hydroxypropyl-β-cyclodextrin (HPBCD) in the phosphate buffer to a final concentration of 20% (w/v).
-
Adjust the pH of the final solution to 2.0 using hydrochloric acid (HCl).
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the 20% HPBCD (pH 2) vehicle directly to the powder.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution.
-
-
Final Preparation:
-
Visually inspect the solution for any particulates before administration.
-
This formulation is suitable for oral gavage.
-
Mechanism of Action & Troubleshooting Logic
This compound is a potent and highly selective inhibitor of Aurora A kinase (AurA)[1][8]. Its high selectivity over Aurora B kinase minimizes toxicities associated with dual Aurora A/B inhibition, such as cytokinesis failure[1][9]. The inhibition of AurA leads to defects in mitotic spindle formation, causing cells to arrest in mitosis, which ultimately triggers apoptosis (programmed cell death) in cancer cells[1][9][10].
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Aurora kinase A inhibitor, this compound erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One moment, please... [reactivi.ro]
- 7. glpbio.com [glpbio.com]
- 8. medkoo.com [medkoo.com]
- 9. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LY3295668 and Pan-Aurora Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Aurora A-selective inhibitor, LY3295668, with pan-Aurora inhibitors, supported by preclinical experimental data. The information presented is intended to assist researchers in making informed decisions for their oncology drug development programs.
Introduction
Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are critical regulators of mitosis. Their overexpression in various cancers has made them attractive targets for therapeutic intervention. While pan-Aurora inhibitors target multiple isoforms, selective inhibitors like this compound have emerged, offering the potential for a more targeted therapeutic approach with a distinct biological impact. This guide delves into the comparative efficacy and mechanisms of these two classes of inhibitors.
Mechanism of Action: A Tale of Two Phenotypes
The primary distinction between the selective inhibition of Aurora A by this compound and the action of pan-Aurora inhibitors lies in their downstream cellular consequences.
-
This compound (Aurora A-selective inhibitor): Inhibition of Aurora A kinase leads to defects in mitotic spindle formation, resulting in a prolonged prometaphase arrest. This sustained mitotic arrest ultimately triggers apoptosis, or programmed cell death.[1][2]
-
Pan-Aurora Inhibitors: These compounds inhibit both Aurora A and Aurora B (and often C). The inhibition of Aurora B is the dominant phenotype, leading to defects in chromosome alignment and segregation, failure of cytokinesis, and subsequent endoreduplication and polyploidy (the state of having more than two sets of chromosomes). While this can also lead to cell death, it is a distinct mechanism from that induced by selective Aurora A inhibition.[1][3] Several pan-Aurora inhibitors have been investigated, including alisertib (MLN8237), barasertib (AZD1152), VX-680, CYC116, AMG 900, and AT9283.[1][3][4][5]
The distinct mechanisms of action are visualized in the following signaling pathway diagram.
Comparative Efficacy: Preclinical Data
Preclinical studies have demonstrated the potent and selective nature of this compound. A key study directly compared its effects with the dual Aurora A/B inhibitor alisertib and the Aurora B-selective inhibitor barasertib.[1]
In Vitro Kinase and Cellular Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, alisertib, and barasertib against Aurora A and Aurora B kinases in both enzymatic and cell-based assays.
| Inhibitor | Target(s) | Enzymatic IC50 (nM) | Cellular IC50 (µM) |
| This compound | Aurora A | 0.59 | 0.00059 |
| Aurora B | 1420 | 1.42 | |
| Alisertib (MLN8237) | Aurora A/B | - | Aurora A: 0.004 |
| Aurora B: 0.051 | |||
| Barasertib (AZD1152) | Aurora B | - | Aurora A: >20 |
| Aurora B: 0.011 | |||
| Data sourced from Du et al., Mol Cancer Ther, 2019.[1] |
As the data indicates, this compound exhibits over 1000-fold selectivity for Aurora A over Aurora B.[6] In contrast, alisertib shows only a roughly 13-fold selectivity for Aurora A over Aurora B in cellular assays, while barasertib is highly selective for Aurora B.[1]
Induction of Apoptosis
A defining difference observed in preclinical models is the more profound induction of apoptosis by the selective Aurora A inhibitor this compound compared to pan-Aurora or Aurora B inhibitors.[2][7] This is attributed to the sustained mitotic arrest induced by this compound, which is a potent trigger for the apoptotic cascade. In contrast, the endoreduplication caused by Aurora B inhibition is a less direct route to apoptosis.[1][7]
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison of this compound and pan-Aurora inhibitors.
In Vitro Aurora Kinase Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified Aurora kinase. A common method is the ADP-Glo™ Kinase Assay.
Experimental Workflow:
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. uib.no [uib.no]
- 3. promega.com [promega.com]
- 4. OUH - Protocols [ous-research.no]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smarteq-sa.com [smarteq-sa.com]
- 7. ch.promega.com [ch.promega.com]
A Comparative Guide to the Anti-proliferative Effects of LY3295668 in Novel Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Aurora A kinase inhibitor, LY3295668, with the established alternative, alisertib. It is designed to offer an objective overview of their performance, supported by experimental data, to inform research and development in oncology.
Executive Summary
This compound is a highly potent and selective inhibitor of Aurora A kinase, a key regulator of mitosis. Its high selectivity offers a potential advantage over less selective inhibitors like alisertib, which also targets Aurora B kinase. Inhibition of Aurora A kinase by this compound leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] This targeted mechanism has shown significant anti-proliferative effects across a broad range of cancer cell lines, including small-cell lung cancer and breast cancer, and has demonstrated efficacy in preclinical xenograft and patient-derived tumor models.[1][2] This guide will delve into the comparative efficacy, mechanism of action, and experimental validation of this compound against alisertib in established and emerging cancer models.
Comparative Performance: this compound vs. Alisertib
The primary distinction between this compound and alisertib lies in their selectivity for Aurora kinase isoforms. This compound is highly selective for Aurora A, whereas alisertib exhibits activity against both Aurora A and Aurora B kinases.[1] This difference in selectivity can influence their cellular effects and potential therapeutic window.
Enzymatic and Cellular Potency
Experimental data demonstrates the superior selectivity of this compound for Aurora A over Aurora B. In enzymatic assays, this compound shows a significant difference in inhibitory concentration between the two isoforms. This selectivity is maintained in cell-based assays.
| Compound | Target | Enzymatic IC50 (µM) | Cellular IC50 (µM) |
| This compound | Aurora A | 0.00112 | 0.00059 |
| Aurora B | 1.51 | 1.42 | |
| Alisertib | Aurora A | Not Reported | 0.004 |
| Aurora B | Not Reported | 0.051 |
Data sourced from Du et al., Molecular Cancer Therapeutics, 2019.[1]
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound and alisertib have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability indicates the potency of each compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | Alisertib IC50 (µM) |
| HeLa | Cervical Cancer | ~0.05 | Not directly reported in comparative study |
| NCI-H446 | Small-Cell Lung Cancer | Log(IC50) ~ -1.5 | Not directly reported in comparative study |
| Calu-3 | Breast Cancer | Log(IC50) ~ -1.2 | Not directly reported in comparative study |
| MDA-MB-231 | Breast Cancer | Not directly reported | 12.43 |
| MCF7 | Breast Cancer | Not directly reported | 17.13 |
Data for this compound sourced from Du et al., Mol Cancer Ther, 2019. Data for alisertib in breast cancer sourced from Lee et al., Oncotarget, 2016.[1][3]
Mechanism of Action: Targeting the Aurora A Kinase Pathway
Aurora A kinase is a serine/threonine kinase that plays a critical role in cell cycle progression, specifically in mitosis. It is involved in centrosome maturation, spindle assembly, and chromosome segregation. Overexpression of Aurora A is common in many cancers and is associated with poor prognosis.
Inhibition of Aurora A kinase disrupts these mitotic processes, leading to a G2/M phase cell cycle arrest. This arrest prevents cancer cells from successfully dividing. Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, thereby reducing the tumor cell population. The high selectivity of this compound for Aurora A is significant because inhibition of Aurora B is associated with different cellular phenotypes, such as cytokinesis failure and polyploidy, which may not be as therapeutically desirable.[1][2]
Caption: Signaling pathway of Aurora A kinase and its inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's anti-proliferative effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or alisertib and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Similar to the cell viability assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Reagent Addition: A luminogenic substrate for caspase-3 and -7 is added to the wells. In the presence of active caspases, the substrate is cleaved, generating a luminescent signal.
-
Incubation: The plate is incubated at room temperature for a specified time to allow for the enzymatic reaction.
-
Luminescence Measurement: The luminescence is measured using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of active caspase-3/7, indicating the level of apoptosis.
Caption: Experimental workflow for validating anti-proliferative effects.
Validation in New Cancer Models
The anti-proliferative effects of this compound have been explored in novel and challenging cancer models, such as Merkel cell carcinoma (MCC), a rare and aggressive skin cancer.[4][5] In patient-derived MCC cell lines, this compound potently suppressed cell survival through the induction of apoptosis and cell cycle arrest.[4] These findings highlight the potential of this compound in treating cancers with high unmet medical needs. Further comparative studies with alisertib in these newer models are warranted to fully elucidate the therapeutic advantages of high Aurora A selectivity.
Conclusion
This compound demonstrates potent and highly selective inhibition of Aurora A kinase, leading to significant anti-proliferative effects in a variety of cancer models. Its selectivity profile suggests a potential for a more targeted therapeutic approach with a potentially different safety and efficacy profile compared to less selective Aurora kinase inhibitors like alisertib. The validation of its efficacy in new cancer models, such as Merkel cell carcinoma, underscores its promise as a novel anti-cancer agent. Continued research, including direct comparative studies in a broader range of cancer types and in vivo models, will be crucial in defining the clinical potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merkel Cell Carcinoma Research with this compound - LKT Labs [lktlabs.com]
- 5. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of LY3295668 in Combination with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
LY3295668, a selective inhibitor of Aurora Kinase A (AurA), has demonstrated significant potential in oncology by disrupting mitotic progression and inducing apoptosis in cancer cells. This guide provides a comprehensive assessment of the synergistic effects observed when this compound is combined with other anticancer agents. The following sections detail the preclinical and clinical findings, present quantitative data in comparative tables, outline experimental methodologies, and visualize key cellular pathways and workflows.
Mechanism of Action: Aurora Kinase A Inhibition
Aurora Kinase A is a key regulator of mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is common in various cancers and is often associated with poor prognosis. This compound selectively inhibits AurA, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in tumor cells. This targeted approach forms the basis for its investigation as both a monotherapy and a combination partner to enhance the efficacy of other anticancer treatments.
Preclinical Synergistic Effects of this compound Combinations
While specific quantitative preclinical data for this compound in combination therapies is emerging, studies on selective Aurora Kinase A inhibitors, including this compound, have shown promising synergistic effects with various classes of anticancer agents. These combinations often result in enhanced tumor cell killing and delayed development of treatment resistance.
Combination with EGFR Inhibitors (e.g., Osimertinib) in Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies have suggested that combining an Aurora Kinase A inhibitor with an EGFR inhibitor like osimertinib can lead to decreased tumor growth in EGFR-mutant NSCLC xenograft models. This combination is particularly relevant for overcoming resistance to EGFR-targeted therapies.
Combination with Chemotherapy (e.g., Topotecan and Cyclophosphamide) in Neuroblastoma
Preclinical rationale for combining this compound with cytotoxic chemotherapy stems from the potential to enhance DNA damage and induce apoptosis in rapidly dividing cancer cells. Neuroblastoma, often driven by MYCN amplification which is stabilized by Aurora Kinase A, is a key area of investigation for this combination.
Combination with Standard-of-Care Agents in Small-Cell Lung Cancer (SCLC)
Preclinical models of small-cell lung cancer have shown that this compound demonstrates significant efficacy when used in combination with standard-of-care chemotherapies.[1] This is attributed to the high proliferative rate of SCLC, making it susceptible to mitotic disruption by this compound.
Clinical Data on this compound Combination Therapies
Clinical trials are underway to evaluate the safety and efficacy of this compound in combination with other anticancer agents in various cancer types.
Table 1: Clinical Trial Data for this compound Combination Therapies
| Cancer Type | Combination Agent(s) | Phase | Key Findings | Reference |
| EGFR-Mutant NSCLC | Osimertinib | Ib/II | Recommended Phase II Dose (RP2D): this compound 25mg BID + Osimertinib 80mg QD. 6-month Progression-Free Survival (PFS) rate: 37%. | --INVALID-LINK-- |
| Relapsed/Refractory Neuroblastoma | Topotecan and Cyclophosphamide | I | In the combination therapy cohort, the overall response rate was 8%, and the disease control rate was 52%.[2] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the synergistic effects of this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the effect of drug combinations on cell proliferation and cytotoxicity.
Methodology:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose range of this compound, the combination agent, and the combination of both for 48-72 hours.
-
MTT Incubation: After treatment, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Purpose: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Methodology:
-
Cell Treatment: Cells are treated with the respective single agents and the combination for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Annexin-binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined.
In Vivo Tumor Xenograft Model
Purpose: To evaluate the antitumor efficacy of drug combinations in a living organism.
Methodology:
-
Tumor Implantation: 5-10 million cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle control, single agents, combination).
-
Drug Administration: this compound and the combination agent are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as a measure of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound's synergistic effects.
Caption: Aurora Kinase A signaling in mitosis and its inhibition by this compound.
Caption: Workflow for in vitro assessment of synergistic effects.
Caption: Workflow for in vivo assessment of synergistic antitumor efficacy.
Conclusion
The selective Aurora Kinase A inhibitor this compound holds considerable promise as a combination partner for various anticancer agents. Preclinical and emerging clinical data suggest that combining this compound with targeted therapies and chemotherapies can lead to enhanced antitumor effects. The synergistic potential is evident in diverse cancer types, including NSCLC and neuroblastoma. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to identify predictive biomarkers to guide patient selection for combination therapies involving this compound. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this compound-based combination strategies in oncology.
References
- 1. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 2. A phase 1 dose-escalation study of this compound erbumine as monotherapy and in combination with topotecan and cyclophosphamide in children with relapsed/refractory neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of LY3295668 and barasertib in vitro
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two prominent Aurora kinase inhibitors, LY3295668 and barasertib. By presenting key experimental data, detailed protocols, and visual representations of their mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their research.
Introduction
This compound (also known as AK-01) is a potent and highly selective inhibitor of Aurora A kinase.[1][2] In contrast, barasertib (AZD1152-HQPA) is a highly selective inhibitor of Aurora B kinase.[3][4] Both compounds have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, but their distinct molecular targets within the Aurora kinase family lead to different cellular phenotypes and mechanisms of action.[5][6] This guide will delve into these differences through a detailed examination of their in vitro performance.
Data Summary
Kinase Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound and barasertib against their primary targets, Aurora A and Aurora B kinases.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Selectivity | Reference |
| This compound | Aurora A | Cell-free assay (Ki) | 0.8 nM | >1000-fold vs. Aurora B | [1] |
| Aurora A | Cell-based (IC50, NCI-H446 cells) | 0.00059 µmol/L | [5] | ||
| Aurora B | Cell-free assay (Ki) | 1038 nM | [1] | ||
| Aurora B | Cell-based (IC50, NCI-H446 cells) | 1.42 µmol/L | [5] | ||
| Barasertib | Aurora B | Cell-free assay (IC50) | 0.37 nM | ~3700-fold vs. Aurora A | [4] |
| Aurora B | Cell-based (IC50, HeLa cells) | 0.011 ± 0.006 µmol/L | [5] | ||
| Aurora A | Cell-free assay (Ki) | 1369 nmol/L | [3] | ||
| Aurora A | Cell-based (IC50, HeLa cells) | > 20 µmol/L | [5] |
Cellular Effects in Cancer Cell Lines
This table outlines the phenotypic effects of this compound and barasertib on cancer cells in vitro.
| Effect | This compound | Barasertib | Key Findings | Reference |
| Primary Phenotype | Mitotic arrest in prometaphase | Cytokinesis failure leading to polyploidy | Reflects inhibition of Aurora A and Aurora B, respectively. | [5] |
| Apoptosis Induction | Potent induction of apoptosis | Limited induction of apoptosis | This compound consistently promotes more profound apoptosis across tested concentrations. | [5][7] |
| Cell Cycle Arrest | G2/M arrest | Endoreduplication and accumulation of cells with >4N DNA content | Consistent with their respective targets' roles in mitosis. | [8][9] |
Mechanism of Action and Signaling Pathways
This compound and barasertib target different members of the Aurora kinase family, which play distinct roles in cell division.
This compound primarily inhibits Aurora A kinase, a key regulator of centrosome separation, spindle assembly, and mitotic entry.[2] Its inhibition leads to defects in mitotic spindle formation, causing cells to arrest in prometaphase.[5] This prolonged mitotic arrest ultimately triggers the apoptotic cascade.
Barasertib is a selective inhibitor of Aurora B kinase, a component of the chromosomal passenger complex.[3] Aurora B is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[10] Inhibition of Aurora B by barasertib results in chromosome misalignment, failure of cytokinesis, and the formation of polyploid cells, which can subsequently undergo apoptosis.[3][11]
Caption: Signaling pathways of this compound and barasertib.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Caption: Workflow for a typical cell viability assay.
Protocol Steps:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and barasertib in culture medium.
-
Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a duration equivalent to two cell doubling times.[12]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader.
-
Normalize the data to the vehicle control and calculate IC50 values using appropriate software.
Apoptosis Assay (e.g., Caspase 3/7 Activation)
This assay measures the activation of caspases 3 and 7, key biomarkers of apoptosis, often using a live-cell imaging system.
Caption: Workflow for a kinetic apoptosis assay.
Protocol Steps:
-
Plate cells in a 96-well plate.[1]
-
Treat the cells with different concentrations of this compound or barasertib.[1]
-
Add a kinetic caspase 3/7 reagent to the culture medium. This reagent is typically a substrate that becomes fluorescent upon cleavage by active caspase 3 or 7.[1]
-
Place the plate inside a live-cell analysis system equipped with an incubator.
-
Acquire phase-contrast and green fluorescent images every 2 hours for a period of 24, 48, or 72 hours.[1]
-
Use the system's software to analyze the images and quantify the number of green fluorescent (apoptotic) cells relative to the total cell number (confluency).
Western Blotting for Phospho-Histone H3
This technique is used to measure the inhibition of Aurora B kinase activity by assessing the phosphorylation status of its substrate, histone H3 at Serine 10.[5]
Protocol Steps:
-
Treat cells with this compound or barasertib for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total histone H3 or a loading control like GAPDH to ensure equal protein loading.
Conclusion
The in vitro data clearly demonstrates that this compound and barasertib are potent and selective inhibitors of Aurora A and Aurora B kinases, respectively. Their distinct mechanisms of action translate to different cellular outcomes. This compound induces a classic mitotic arrest followed by robust apoptosis, a phenotype consistent with Aurora A inhibition.[5][7] In contrast, barasertib primarily causes cytokinesis failure and polyploidy, with a less pronounced direct induction of apoptosis.[5] The choice between these two inhibitors will largely depend on the specific research question and the cellular context being investigated. For studies aiming to induce a strong apoptotic response through mitotic arrest, this compound may be the preferred compound. For investigations into the consequences of failed cytokinesis and polyploidy, barasertib would be the more appropriate tool. This guide provides the foundational data and protocols to aid in the selection and application of these valuable research compounds.
References
- 1. This compound | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. Barasertib (AZD1152-HQPA) | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 7. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis [mdpi.com]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Replicating published findings on LY3295668-induced mitotic arrest
This guide provides a comprehensive comparison of LY3295668 with other Aurora kinase inhibitors, focusing on the induction of mitotic arrest. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to aid in the replication of published findings.
Comparative Efficacy of Aurora Kinase Inhibitors
This compound is a potent and highly selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its high selectivity for Aurora A over Aurora B distinguishes it from other pan-Aurora inhibitors.[3] This selectivity is crucial as the inhibition of Aurora B is associated with distinct cellular outcomes, such as cytokinesis failure and polyploidy, which can counteract the therapeutic effects of mitotic arrest.[4][5]
| Inhibitor | Target | Aurora A IC50 (µmol/L) | Aurora B IC50 (µmol/L) | Mitotic Index IC50 (µmol/L) | Primary Cellular Outcome |
| This compound | Aurora A | Not explicitly stated, but potent | >1000-fold selectivity vs. Aurora B | Not explicitly stated, but induces potent mitotic arrest | Mitotic arrest leading to apoptosis |
| Alisertib (MLN8237) | Aurora A > Aurora B | 0.004 ± 0.004 | 0.051 ± 0.010 | 0.066 ± 0.039 | Mitotic arrest, but less persistent than this compound |
| Barasertib (AZD1152) | Aurora B > Aurora A | > 20 | 0.011 ± 0.006 | 0.022 ± 0.007 | Cytokinesis failure and polyploidy |
Table 1: Comparison of this compound with other Aurora kinase inhibitors. Data compiled from multiple studies.[6][7]
Studies have shown that this compound persistently arrests cancer cells in mitosis, leading to more profound apoptosis compared to Aurora B or dual Aurora A/B inhibitors.[1][5] This is a significant advantage as it avoids the induction of polyploidy, a state of having more than two sets of chromosomes, which can contribute to genomic instability and potential drug resistance.[4]
Experimental Protocols
To replicate the findings on this compound-induced mitotic arrest, the following experimental protocols are recommended:
1. Cell Cycle Analysis by Flow Cytometry:
This technique is used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M). A significant increase in the G2/M population is indicative of mitotic arrest.
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., HeLa, NCI-H358, or Merkel cell carcinoma cell lines) at a suitable density.[3][6] Treat the cells with varying concentrations of this compound (e.g., 300 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).[3][6]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining and Analysis: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[3] Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram will show the distribution of cells in different cell cycle phases.[3][6]
2. Immunofluorescent Staining for Mitotic Markers:
This method allows for the visualization of key mitotic events and proteins within the cell.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound (e.g., 1 µmol/L for 24 hours).[6][8]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent (e.g., 0.1% Triton X-100).
-
Immunostaining: Incubate the cells with primary antibodies against mitotic markers such as phosphorylated Histone H3 (a marker for mitosis), β-tubulin (to visualize the mitotic spindle), and Aurora A.[6][8] Subsequently, incubate with fluorescently labeled secondary antibodies.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
3. Western Blot Analysis:
This technique is used to detect and quantify the levels of specific proteins involved in mitosis and apoptosis.
-
Cell Lysis and Protein Quantification: Treat cells with this compound for the desired time (e.g., 24 or 48 hours), then lyse the cells to extract total protein.[6] Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest, such as phosphorylated Aurora A, phosphorylated Histone H3, and apoptosis markers like cleaved caspase-3.[6] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound-induced mitotic arrest.
Caption: Simplified signaling pathway of this compound-induced mitotic arrest.
References
- 1. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Aurora A–Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy [scholarworks.indianapolis.iu.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Verification of LY3295668's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Aurora kinase A inhibitor LY3295668 (also known as AK-01) with other notable Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152). The information presented is supported by experimental data from publicly available research to aid in the independent verification of this compound's selectivity profile.
Comparative Selectivity Profile of Aurora Kinase Inhibitors
The following table summarizes the inhibitory activity of this compound, Alisertib, and Barasertib against Aurora A and Aurora B kinases. This data, compiled from various biochemical and cell-based assays, highlights the distinct selectivity profiles of each compound.
| Compound | Target | Assay Type | Potency (nM) | Selectivity (Fold) | Off-Target Information |
| This compound (AK-01) | Aurora A | Biochemical (Ki) | 0.8 [1][2] | >1000-fold vs. Aurora B[2] | EphA2 (92% inhibition at 1 µM)[3] |
| Aurora B | Biochemical (Ki) | 1038[2][4] | |||
| Alisertib (MLN8237) | Aurora A | Cell-free (IC50) | 1.2 [5][6][7] | >200-fold vs. Aurora B[6] | Minimal activity against 205 other kinases[6] |
| Aurora B | Cell-free (IC50) | 396.5[6][8] | |||
| Barasertib (AZD1152-HQPA) | Aurora A | Biochemical (Ki) | 1369[9][10] | ~3700-fold selective for Aurora B | High specificity against a panel of 50 other kinases[10] |
| Aurora B | Biochemical (Ki) | 0.36 [9][10] | |||
| Aurora B | Cell-free (IC50) | 0.37[11][12] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the methods used for selectivity profiling, the following diagrams are provided.
Detailed Experimental Protocols
To facilitate the independent verification of the presented data, detailed protocols for key experimental assays are provided below.
LanthaScreen® Eu Kinase Binding Assay
This biochemical assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding affinity of an inhibitor to a kinase.
Materials:
-
Kinase: Recombinant human Aurora A or Aurora B
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer (specific tracer concentration to be optimized for each kinase)
-
Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds: this compound, Alisertib, Barasertib, and a known inhibitor as a positive control (e.g., Staurosporine)
-
384-well, low-volume, black microplate
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase and Eu-labeled antibody mixture in assay buffer. For Aurora A, a final concentration of 5 nM kinase and 2 nM antibody is a common starting point[13].
-
Prepare a 3X solution of the tracer in assay buffer. The optimal tracer concentration should be determined experimentally and is typically near its Kd for the kinase[13].
-
Prepare serial dilutions of the test compounds at 3X the final desired concentration in assay buffer containing the same percentage of DMSO as the final assay conditions.
-
-
Assay Assembly:
-
Add 5 µL of the 3X test compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light[13].
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Aurora Kinase Activity Assay (Phospho-Histone H3)
This assay measures the inhibition of Aurora B kinase activity in a cellular context by quantifying the phosphorylation of its substrate, Histone H3 at Serine 10.
Materials:
-
Cell Line: HeLa or NCI-H446 cells
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum and antibiotics
-
Test Compounds: this compound, Alisertib, Barasertib
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-GAPDH or β-actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Western Blotting reagents and equipment
-
Microplate reader for quantification (optional)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified time (e.g., 1-24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Histone H3 signal to the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
-
KiNativ™ Kinase Profiling Assay
This chemoproteomic platform provides a broad assessment of a compound's kinase selectivity in a near-native cellular environment.
Materials:
-
Cell Lysate: Prepared from the cell line of interest (e.g., NCI-H446)
-
Test Compound: this compound
-
Desthiobiotin-ATP or -ADP acyl-phosphate probe
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS system (e.g., hybrid quadrupole-Orbitrap)
Procedure:
-
Lysate Preparation and Treatment:
-
Prepare a cell lysate and quantify the protein concentration.
-
Treat aliquots of the lysate with the test compound at various concentrations or a vehicle control (DMSO)[14].
-
-
Probe Labeling:
-
Add the desthiobiotin-ATP/ADP probe to the treated lysates to covalently label the ATP-binding site of active kinases[14]. Kinases bound by the inhibitor will be less available for probe labeling.
-
-
Enrichment of Labeled Peptides:
-
Digest the proteins in the lysate with trypsin.
-
Enrich the biotinylated peptides using streptavidin-agarose beads[14].
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinase active-site peptides.
-
-
Data Analysis:
-
Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control to determine the percent inhibition for each identified kinase.
-
This provides a comprehensive profile of the kinases inhibited by the compound at a given concentration.
-
This guide provides a framework for the independent verification of this compound's selectivity. For the most accurate and reproducible results, it is recommended to consult the original research articles cited and to optimize assay conditions for your specific laboratory setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alisertib (MLN8237) | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 11. Barasertib (AZD1152-HQPA) | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Predicting Sensitivity to LY3295668: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to LY3295668, a selective Aurora A kinase inhibitor. It evaluates the performance of this compound against alternative therapeutic strategies and presents supporting experimental data to aid in research and development.
Introduction to this compound
This compound is an orally bioavailable, potent, and highly selective inhibitor of Aurora A kinase (AURKA), a key regulator of mitosis.[1][2] Its mechanism of action involves the disruption of mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its efficacy in a broad range of cancer cell lines and xenograft models, particularly in tumors with specific genetic alterations.[1]
Key Predictive Biomarkers for this compound Sensitivity
The leading candidate biomarkers for predicting sensitivity to this compound are the loss of the Retinoblastoma 1 (RB1) tumor suppressor gene and the amplification of the MYCN oncogene.
RB1 Loss: A Synthetic Lethal Interaction
A significant body of preclinical evidence points to a synthetic lethal relationship between the loss of RB1 function and sensitivity to AURKA inhibition.[3] Cancer cells with RB1 loss are hyperdependent on AURKA for mitotic progression and survival.[3] this compound has been shown to be cytotoxic to RB1-deficient cancer cells at concentrations that have minimal effects on normal cells.[4]
MYCN Amplification: A Strong Predictor in Neuroblastoma
MYCN amplification is a hallmark of high-risk neuroblastoma and has emerged as a strong predictor of sensitivity to this compound.[5] Preclinical studies have shown that MYCN-amplified neuroblastoma cell lines are particularly sensitive to AURKA inhibition.[5] This is attributed to the role of AURKA in stabilizing the MYCN oncoprotein; inhibition of AURKA leads to MYCN degradation and subsequent tumor cell death.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of this compound in comparison to other therapeutic agents in relevant cancer models.
Table 1: In Vitro Efficacy of this compound and Comparators in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Genetic Profile | Treatment | IC50 (µM) | Reference |
| NCI-H446 | RB1-null | This compound | ~0.05 | [1] |
| NCI-H69 | RB1-proficient | This compound | >1 | [1] |
| NCI-H446 | RB1-null | Alisertib (AURKA/B inhibitor) | ~0.1 | [4] |
| NCI-H446 | RB1-null | Topotecan (Standard of Care) | Not directly compared | [6][7] |
Table 2: In Vivo Efficacy of this compound and Standard of Care in Neuroblastoma Xenograft Models
| Xenograft Model | Genetic Profile | Treatment | Tumor Growth Inhibition (%) | Reference |
| MYCN-amplified | This compound | Significant | [5] | |
| MYCN-amplified | Alisertib | Significant | [2] | |
| Patient-Derived | MYCN-amplified | Cyclophosphamide | Significant | [8][9][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11][12]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[12][13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
Materials:
-
Cancer cell lines of interest
-
White-walled 96-well plates
-
This compound and other test compounds
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.[14]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with serial dilutions of the test compounds and incubate for the desired duration (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8][16]
-
Add 100 µL of the prepared reagent to each well.[14]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[14]
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.[17]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, with or without Matrigel, at a concentration of 1-5 x 10^6 cells per 100-200 µL.[18][19]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage daily).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[19]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Aurora A Kinase Signaling Pathway in Mitosis.
Figure 2: Role of RB1 in Cell Cycle Regulation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclophosphamide augments the efficacy of in situ vaccination in a mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topotecan in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclophosphamide depletes tumor infiltrating T regulatory cells and combined with anti-PD-1 therapy improves survival in murine neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide depletes tumor infiltrating T regulatory cells and combined with anti-PD-1 therapy improves survival in murine neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. ulab360.com [ulab360.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. biocompare.com [biocompare.com]
- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 19. yeasenbio.com [yeasenbio.com]
- 20. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of Tirzepatide (LY3295668)
A comprehensive review of the safety and tolerability of the dual GIP and GLP-1 receptor agonist, tirzepatide, in comparison with other leading GLP-1 receptor agonists, semaglutide and dulaglutide. This guide synthesizes data from key clinical trial programs to inform researchers, scientists, and drug development professionals.
Tirzepatide (LY3295668) is a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. Its unique mechanism of action has demonstrated significant efficacy in glycemic control and weight management. This guide provides a detailed comparative analysis of its safety profile relative to established GLP-1 receptor agonists, semaglutide and dulaglutide, drawing upon data from the extensive SURPASS, SURMOUNT, SUSTAIN, and AWARD clinical trial programs.
Overview of Safety Profiles
The overall safety profile of tirzepatide is comparable to that of the GLP-1 receptor agonist class, with the most frequently reported adverse events being gastrointestinal in nature.[1][2] These events are typically mild to moderate in severity and tend to be more common during the dose-escalation period.[3][4] Across the SURPASS-1 to -5 trials, the most common gastrointestinal adverse events reported with tirzepatide were nausea (12%-24%), diarrhea (12%-22%), and vomiting (2%-13%).[4]
Comparative Analysis of Common Adverse Events
To provide a clear comparison, the following tables summarize the incidence of common adverse events in head-to-head and placebo-controlled clinical trials.
Gastrointestinal Adverse Events
Gastrointestinal side effects are the most prevalent adverse events associated with tirzepatide and its comparators. The incidence is generally dose-dependent.
Table 1: Incidence of Gastrointestinal Adverse Events in the SURPASS-2 Trial (40 Weeks) [1][2][5]
| Adverse Event | Tirzepatide 5 mg | Tirzepatide 10 mg | Tirzepatide 15 mg | Semaglutide 1 mg |
| Nausea | 17.4% | 19.2% | 22.1% | 17.9% |
| Diarrhea | 13.2% | 16.4% | 13.8% | 11.5% |
| Vomiting | 5.7% | 8.5% | 9.8% | 8.3% |
Table 2: Incidence of Gastrointestinal Adverse Events in the SURMOUNT-1 Trial (72 Weeks, in patients with obesity) [6]
| Adverse Event | Tirzepatide 5 mg | Tirzepatide 10 mg | Tirzepatide 15 mg | Placebo |
| Nausea | 24.6% | 33.3% | 31.0% | 9.5% |
| Diarrhea | 18.7% | 21.2% | 23.0% | 7.3% |
| Vomiting | 8.3% | 10.7% | 12.2% | 1.7% |
| Constipation | 16.8% | 17.1% | 11.7% | 5.8% |
Table 3: Gastrointestinal Disorders in SUSTAIN and PIONEER Trials (Semaglutide) [7]
| Trial Program | Semaglutide | Comparator |
| SUSTAIN (Subcutaneous) | 41.9% | 22.0% |
| PIONEER (Oral) | 39.1% | 24.8% |
Table 4: Common Gastrointestinal Adverse Events in AWARD-11 Trial (36 weeks, Dulaglutide) [8]
| Adverse Event | Dulaglutide 1.5 mg | Dulaglutide 3.0 mg | Dulaglutide 4.5 mg |
| Nausea | 13.4% | 15.6% | 16.4% |
| Vomiting | 5.6% | 8.3% | 9.3% |
Hypoglycemia
The risk of hypoglycemia with tirzepatide is low, particularly when not used in combination with insulin or sulfonylureas.
Table 5: Incidence of Hypoglycemia (<54 mg/dL) in the SURPASS-2 Trial [2][5]
| Treatment | Incidence |
| Tirzepatide 5 mg | 0.6% |
| Tirzepatide 10 mg | 0.2% |
| Tirzepatide 15 mg | 1.7% |
| Semaglutide 1 mg | 0.4% |
Treatment Discontinuation Due to Adverse Events
The rate of discontinuation due to adverse events provides insight into the overall tolerability of the medications.
Table 6: Treatment Discontinuation Rates Due to Adverse Events
| Trial | Tirzepatide 5 mg | Tirzepatide 10 mg | Tirzepatide 15 mg | Semaglutide 1 mg | Placebo |
| SURPASS-2[1][2] | 5.1% | 7.7% | 7.9% | 3.8% | - |
| SURMOUNT-1[6] | 4.3% | 7.1% | 6.2% | - | 2.6% |
Signaling Pathway and Experimental Workflow
Mechanism of Action of Tirzepatide
Tirzepatide activates both GIP and GLP-1 receptors, which are incretin hormones that play a key role in glucose homeostasis. This dual agonism leads to enhanced insulin secretion, suppressed glucagon secretion, and delayed gastric emptying, contributing to improved glycemic control and weight loss.
References
- 1. Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes [prnewswire.com]
- 2. lilly.com [lilly.com]
- 3. Tirzepatide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tirzepatide versus Semaglutide Once Weekly in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tirzepatide Once Weekly for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and tolerability of semaglutide across the SUSTAIN and PIONEER phase IIIa clinical trial programmes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
A Comparative Guide to the Long-Term Efficacy of LY3295668 and Tirzepatide in Remission Models
An Important Clarification for Researchers: This guide evaluates two distinct therapeutic agents, LY3295668 and Tirzepatide, which operate in different disease contexts and define "remission" according to their respective fields. This compound is a preclinical oncology candidate aimed at achieving tumor regression, where long-term efficacy is measured by sustained tumor growth inhibition. Tirzepatide is a clinically approved metabolic drug for type 2 diabetes and obesity, where remission is characterized by the long-term maintenance of normal blood sugar levels without the need for glucose-lowering medications. This guide will address each compound separately, providing a comparative analysis within its therapeutic class.
Part 1: this compound in Preclinical Cancer Remission Models
This compound (also known as AK-01) is a potent and highly selective inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2] Overexpression of Aurora A kinase is implicated in the development of various cancers, making it a compelling target for therapeutic intervention.[3] this compound induces mitotic arrest and apoptosis in cancer cells, demonstrating significant anti-tumor efficacy in preclinical models of small-cell lung cancer and other solid tumors.[1][2][4][5]
Comparative Efficacy of Aurora Kinase Inhibitors in Preclinical Models
The long-term efficacy of this compound is evaluated in preclinical settings through sustained tumor growth inhibition in xenograft models. For comparison, other Aurora kinase inhibitors, such as Alisertib (MLN8237), a selective Aurora A inhibitor, and Barasertib (AZD1152), a selective Aurora B inhibitor, are included.
| Compound | Mechanism of Action | Preclinical Model | Dosing Regimen | Observed Efficacy | Study Duration |
| This compound | Selective Aurora A Kinase Inhibitor | Small-Cell Lung Cancer (SCLC) Xenograft | Not specified | Significant tumor growth inhibition | Not specified[1][2] |
| Alisertib (MLN8237) | Selective Aurora A Kinase Inhibitor | Triple-Negative Breast Cancer (TNBC) PDX | Not specified | Significant tumor growth inhibition in combination with atezolizumab | Not specified[6][7] |
| Neuroblastoma & ALL Xenografts | 5 days/week for 3-6 weeks | Maintained complete responses in 3/7 NBL and 6/6 ALL xenografts | Not specified[8] | ||
| Barasertib (AZD1152) | Selective Aurora B Kinase Inhibitor | Colorectal Tumor Xenografts (SW620, Colo205, HCT116) | 150 mg/kg/day (48-h s.c. infusion) | Significant tumor growth inhibition | Not specified[9] |
| ApcMin/+ mice (intestinal neoplasia) | 25 mg/kg i.p. Q1Dx4 for 3 weeks | 39% reduction in macroadenoma number, 43% reduction in adenoma burden | 3 weeks[9] |
Experimental Protocols
Preclinical Xenograft Model for this compound Efficacy:
A representative protocol for evaluating the in vivo efficacy of this compound in a small-cell lung cancer (SCLC) patient-derived xenograft (PDX) model is as follows:
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma) are used.
-
Tumor Implantation: SCLC PDX tissue is subcutaneously implanted into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 20% HPBCD in phosphate buffer) and administered orally at specified doses and schedules. The control group receives the vehicle only.[1]
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Other endpoints may include body weight monitoring (for toxicity), and pharmacokinetic/pharmacodynamic analyses of tumor and blood samples.
-
Study Termination: The study is terminated when tumors in the control group reach a specified maximum size, or after a predetermined duration to assess long-term response.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Preclinical xenograft study workflow.
Part 2: Tirzepatide in Type 2 Diabetes Remission Models
Tirzepatide is a once-weekly injectable dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. It is approved for the treatment of type 2 diabetes and for chronic weight management.[10] In the context of type 2 diabetes, "remission" is often defined as achieving and maintaining normoglycemia (normal blood sugar levels) without the use of diabetes medications. Long-term studies have demonstrated Tirzepatide's efficacy in sustained weight loss and reducing the risk of progression to type 2 diabetes in individuals with pre-diabetes.[11][12][13]
Comparative Efficacy of Incretin Mimetics in Diabetes Remission and Weight Management
The long-term efficacy of Tirzepatide is compared with other GLP-1 receptor agonists, Semaglutide and Liraglutide, based on data from major clinical trials.
| Compound | Mechanism of Action | Clinical Trial | Patient Population | Primary Endpoint | Observed Efficacy (Long-term) | Study Duration |
| Tirzepatide | Dual GIP/GLP-1 Receptor Agonist | SURMOUNT-1 | Adults with pre-diabetes and obesity/overweight | Progression to type 2 diabetes | ~99% remained diabetes-free at 176 weeks. Sustained average weight loss of 22.9% (15 mg dose). | 176 weeks[13] |
| SURMOUNT-4 | Adults with obesity/overweight | Mean percent change in weight from week 36 to 88 | Continued treatment led to an additional 5.5% weight reduction, while withdrawal led to 14% weight regain. | 88 weeks[14][15][16][17][18] | ||
| Semaglutide | GLP-1 Receptor Agonist | STEP 4 | Adults with overweight/obesity | Percent change in body weight from week 20 to 68 | Continued treatment led to a further 7.9% weight loss, while withdrawal led to a 6.9% weight regain. | 68 weeks[19][20][21][22] |
| SELECT | Adults with overweight/obesity and established CVD | MACE (Major Adverse Cardiovascular Events) | 69.5% of semaglutide group were normoglycemic at week 156 vs. 35.8% in placebo. | 156 weeks | ||
| Liraglutide | GLP-1 Receptor Agonist | SCALE Diabetes | Overweight/obese adults with type 2 diabetes | Weight loss | Not specified in provided results | 56 weeks[23] |
| Real-world study (Pakistan) | Adults with type 2 diabetes | HbA1c and weight changes | Mean HbA1c reduction of -1.45% and sustained weight loss of -7.51 kg at 24 months. | 24 months[24] |
Experimental Protocols
SURMOUNT-4 Clinical Trial Protocol for Tirzepatide:
The SURMOUNT-4 trial was a phase 3 randomized withdrawal study designed to evaluate the effect of continued Tirzepatide treatment on the maintenance of weight reduction.[15][16]
-
Study Design: The trial consisted of a 36-week open-label lead-in period followed by a 52-week double-blind, placebo-controlled period.[15][16]
-
Participants: Eligible participants were adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, excluding diabetes.[15]
-
Lead-in Period: All participants received once-weekly subcutaneous Tirzepatide, starting at 2.5 mg and escalating to a maximum tolerated dose of 10 mg or 15 mg over 36 weeks.[15][16]
-
Randomization: At week 36, participants who had tolerated the treatment were randomized (1:1) to either continue their maximum tolerated dose of Tirzepatide or switch to a placebo for 52 weeks.[14][16]
-
Primary Endpoint: The primary outcome was the mean percent change in body weight from the time of randomization (week 36) to the end of the study (week 88).[14][16]
-
Secondary Endpoints: Key secondary endpoints included the proportion of participants who maintained at least 80% of their weight loss achieved during the lead-in period.[16]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Tirzepatide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tirzepatide for the treatment of adults with type 2 diabetes: An endocrine perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tirzepatide Achieves Long-term Weight Loss and Diabetes Prevention in Overweight Adults [synapse.patsnap.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Treatment with tirzepatide in adults with pre-diabetes and obesity or overweight resulted in sustained weight loss and nearly 99% remained diabetes-free at 176 weeks - BioSpace [biospace.com]
- 14. Tirzepatide Once Weekly for the Treatment of Obesity-4 - American College of Cardiology [acc.org]
- 15. Continued Treatment With Tirzepatide for Maintenance of Weight Reduction in Adults With Obesity: The SURMOUNT-4 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Continued Treatment With Tirzepatide for Maintenance of Weight Reduction in Adults With Obesity: The SURMOUNT-4 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iapam.com [iapam.com]
- 18. hcplive.com [hcplive.com]
- 19. Table 9, Details of the STEP 4 Study (Dose Escalation and Randomized Withdrawal) - Semaglutide (Wegovy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Effect of Continued Weekly Subcutaneous Semaglutide vs Placebo on Weight Loss Maintenance in Adults With Overweight or Obesity: The STEP 4 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novo Nordisk semaglutide weight loss results vs placebo in STEP 4 trial [clinicaltrialsarena.com]
- 23. Original Article [sciencehub.novonordisk.com]
- 24. Long-Term clinical efficacy of liraglutide for type 2 diabetes: real-world evidence and outcomes from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of LY3295668: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like LY3295668 are paramount for laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive framework based on general best practices for the disposal of hazardous laboratory chemicals. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
This compound is a potent and highly selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Its mechanism of action involves the disruption of the mitotic spindle assembly, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Understanding its properties is the first step toward safe handling and disposal.
Key Compound Data
A summary of essential data for this compound is presented below for easy reference.
| Property | Value |
| Synonyms | AK-01 |
| Molecular Formula | C₂₄H₂₆ClF₂N₅O₂ |
| Molecular Weight | 489.9 g/mol |
| Mechanism of Action | Selective Aurora A kinase inhibitor |
| Primary Hazard | Potentially hazardous; handle with appropriate personal protective equipment. |
Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[4][5]
-
Containerization:
-
Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., pipette tips, tubes, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not fill containers to more than 90% capacity to allow for expansion.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's guidelines.[5][6]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area away from incompatible materials.[4]
-
Disposal Request: Once the waste container is full, or before the designated accumulation time limit is reached, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[5]
Experimental Protocol: Investigating this compound's Effect on Mitosis
To understand the biological context of this compound, researchers often perform cell-based assays to observe its effect on mitotic progression. A typical experimental workflow is as follows:
-
Cell Culture: Plate cancer cells (e.g., HeLa or a relevant cancer cell line) in appropriate culture vessels and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24-48 hours) to allow the compound to exert its effects.
-
Cell Staining: Fix the cells and stain them with fluorescent dyes to visualize key mitotic structures. For example, use DAPI to stain DNA (chromosomes) and an anti-tubulin antibody to stain the mitotic spindle.
-
Microscopy: Image the stained cells using a fluorescence microscope to observe mitotic phenotypes such as mitotic arrest, spindle abnormalities, and chromosome misalignment.
-
Data Analysis: Quantify the percentage of cells in mitosis and categorize any observed mitotic defects to determine the dose-dependent effect of this compound.
Signaling Pathway and Mechanism of Action
This compound functions by selectively inhibiting Aurora A kinase, a crucial enzyme for proper cell division.[1][2] The simplified signaling pathway is as follows:
-
Normal Mitosis: In a normal cell cycle, Aurora A kinase is activated during mitosis and localizes to the centrosomes and spindle poles. It phosphorylates various downstream proteins that are essential for centrosome separation, spindle assembly, and chromosome segregation.
-
Inhibition by this compound: this compound binds to the ATP-binding pocket of Aurora A kinase, preventing its activity.[3]
-
Cellular Consequences: This inhibition leads to a cascade of events, including defects in spindle formation, activation of the spindle assembly checkpoint, and ultimately, mitotic arrest.[2][7][8] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[2][7]
Caption: General workflow for the proper disposal of this compound.
By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.
References
- 1. This compound | Aurora Kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Aurora A-Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora A–Selective Inhibitor this compound Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy [scholarworks.indianapolis.iu.edu]
Essential Safety and Handling of LY3295668: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like LY3295668 is paramount. This document provides essential guidance on the personal protective equipment (PPE) required to minimize exposure and ensure a safe laboratory environment when working with this potent Aurora A kinase inhibitor.
While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, it is crucial to treat all research compounds with a high degree of caution.[1] General good laboratory practices and the following specific PPE recommendations should be strictly adhered to during all handling procedures.
Recommended Personal Protective Equipment
To ensure personnel safety, a multi-layered approach to PPE is recommended. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields or Goggles- Lab Coat- Respiratory Protection (N95 or higher) | Minimizes risk of inhaling fine particles and prevents skin and eye contact. |
| Solution Preparation (Dissolving) | - Nitrile Gloves- Safety Glasses with Side Shields or Goggles- Lab Coat | Protects against splashes of the compound dissolved in solvents. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat | Standard practice to prevent contamination of cell cultures and protect the researcher. |
| In Vivo Dosing and Animal Handling | - Nitrile Gloves- Lab Coat- Safety Glasses | Prevents direct contact with the compound and treated animals. |
| Waste Disposal | - Nitrile Gloves- Lab Coat | Protects against contact with contaminated materials. |
Procedural Guidance for PPE Selection
The selection of appropriate PPE is contingent on the specific task being performed and the potential for exposure. The following diagram illustrates a logical workflow for determining the necessary level of protection.
Key Experimental Protocols Cited in Safety Documentation
While specific experimental protocols are not detailed in the safety data sheets, the documents do provide general handling instructions. According to a safety data sheet from MedchemExpress, it is important to "Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation."[1] Furthermore, Cayman Chemical's product information warns that the "material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling."
General Handling Procedures:
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Verify that a safety shower and eye wash station are readily accessible.[1]
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood or other ventilated enclosure, especially when working with the solid form to prevent inhalation of dust.
-
Donning PPE: Put on all required PPE as outlined in the table above before beginning any work with the compound.
-
Handling:
-
For solid material, use appropriate tools (e.g., spatulas, weigh boats) to minimize the creation of dust.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Decontamination: After handling, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and weigh boats, should be collected in a designated, sealed hazardous waste container. Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[1]
By adhering to these safety protocols and utilizing the recommended personal protective equipment, researchers can handle this compound responsibly, minimizing risks and ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
